Chemical properties of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
This guide details the chemical properties, synthesis, and reactivity of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate , a bifunctional building block used in medicinal chemistry and organic synthesis. [1] Executive Summary Et...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical properties, synthesis, and reactivity of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate , a bifunctional building block used in medicinal chemistry and organic synthesis.
[1]
Executive Summary
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: 6942-15-0) is an unsymmetrical derivative of succinic acid, characterized by an ethyl ester moiety at one terminus and a piperidine amide at the other. This bifunctional structure renders it a versatile scaffold in drug discovery, particularly for the synthesis of peptidomimetics, enzyme inhibitors (e.g., Factor XIa inhibitors), and CNS-active agents. Its chemical behavior is defined by the differential reactivity of its ester (labile, electrophilic) and amide (stable, nucleophilic character) groups, allowing for selective transformations.
Physicochemical Characterization
The following data synthesizes experimental values and high-confidence predictive models based on the structural class of N-succinyl derivatives.
Soluble: DCM, Ethyl Acetate, Ethanol, DMSOInsoluble: Water (Cold)
Lipophilic amide/ester character
LogP
~1.2 – 1.5
Moderate lipophilicity
Synthetic Methodology
The most robust synthetic route involves the desymmetrization of succinic anhydride. This method avoids the use of succinyl chloride, preventing the formation of bis-amide or bis-ester byproducts.
Procedure: Piperidine is added dropwise to a solution of succinic anhydride at 0°C. The nucleophilic amine attacks the carbonyl carbon, opening the ring to form 4-oxo-4-(piperidin-1-yl)butanoic acid (CAS 4672-17-7).
Observation: The product often precipitates as a white solid due to the formation of the carboxylic acid.
Procedure: The acid is refluxed in absolute ethanol with a catalytic acid.[1] The equilibrium is driven forward by the removal of water (using a Dean-Stark trap or molecular sieves).
Purification: Neutralization with NaHCO₃ followed by extraction (EtOAc) and vacuum distillation.
Caption: Two-step synthesis via succinic anhydride desymmetrization. Step 1 yields the mono-acid, which is selectively esterified in Step 2.
Chemical Reactivity & Functional Group Analysis
The molecule possesses two distinct carbonyl environments: the ester (C1) and the amide (C4) . This differentiation is critical for chemoselective transformations.
A. Ester Moiety (High Reactivity)
The ethyl ester is the electrophilic "hotspot" of the molecule.
Hydrolysis: Readily hydrolyzes under basic conditions (LiOH/THF/H₂O) to revert to the parent acid (CAS 4672-17-7).
Reduction: Treatment with mild reducing agents (e.g., LiBH₄) selectively reduces the ester to a primary alcohol, leaving the amide intact.
Grignard Addition: Reacts with 2 equivalents of Grignard reagents to form tertiary alcohols.
B. Amide Moiety (High Stability)
The piperidine amide is robust.
Hydrolysis Resistance: Requires harsh acidic conditions (6M HCl, reflux) to cleave, regenerating succinic acid and piperidinium chloride.
Reduction: Treatment with strong reducing agents (LiAlH4) converts the amide carbonyl to a methylene group, yielding 1-(4-hydroxybutyl)piperidine (if the ester is also reduced) or specific amine derivatives depending on stoichiometry.
C. Alpha-Carbon Acidity (C-H Activation)
C2 Position (α to Ester): pKa ~24. Deprotonation with LDA or NaH allows for alkylation at the C2 position. This is the primary site for chain elongation.
C3 Position (α to Amide): Less acidic than C2 due to the resonance stabilization of the amide lone pair reducing the electron-withdrawing power of the carbonyl.
Caption: Chemoselective divergence pathways. The ester group (red/yellow paths) is more reactive than the amide group.
Applications in Drug Discovery
This molecule serves as a "linker" scaffold in medicinal chemistry.[2]
Factor XIa Inhibitors: Derivatives of 4-oxo-4-(piperidin-1-yl)butanoic acid have been identified as intermediates in the synthesis of anticoagulants. The piperidine ring often mimics the P1 residue in protease inhibitors.
Peptidomimetics: The succinyl-piperidine motif acts as a constrained amino acid analogue, restricting conformational freedom in peptide chains.
Library Synthesis: The ester group allows for rapid diversification via transesterification or amidation (forming unsymmetrical diamides) in combinatorial chemistry.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and slow hydrolysis.
Disposal: Incineration with a combustible solvent and afterburner.
References
Synthesis of 4-Oxo-4-(piperidin-1-yl)butanoic acid (Acid Precursor): PubChem. Compound Summary for CID 792860. National Library of Medicine (US). Link
General Reactivity of Succinic Anhydride: BenchChem. Synthesis of 4-Ethoxy-4-oxobutanoic Acid from Succinic Anhydride. Link
CAS Identification (Ester): LookChem. Ethyl 4-oxo-4-piperidin-1-ylbutanoate CAS 6942-15-0.[3] Link
Pharmaceutical Application (Factor XIa): Google Patents. Amino acid derivative, preparation method and application thereof (CN113943259A). Link
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and applications of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate. This document is structured for researchers requiring precise physicochemical data and...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and applications of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate. This document is structured for researchers requiring precise physicochemical data and reproducible experimental protocols.
Chemical Identity & Core Descriptors[1][2][3]
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is a bifunctional organic intermediate characterized by a succinyl backbone linking a piperidine amide and an ethyl ester. It serves as a critical "masked" building block in medicinal chemistry, allowing for the selective manipulation of either the ester or amide terminus in the synthesis of complex pharmacophores.
Calculated from structure:[1][2]VZJVWKVRQFNBHI-UHFFFAOYSA-N
Physical State
Viscous oil or low-melting solid (dependent on purity)
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Synthesis & Experimental Protocols
The synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is most efficiently achieved through Nucleophilic Acyl Substitution . The protocol below prioritizes the use of Ethyl Succinyl Chloride (Ethyl 4-chloro-4-oxobutanoate) to ensure regioselectivity, avoiding the mixture of products often seen when reacting succinic anhydride directly with ethanol and piperidine simultaneously.
Primary Synthetic Route: Acyl Chloride Method
This method utilizes the high reactivity of the acyl chloride to drive the formation of the amide bond under mild conditions, preserving the ethyl ester group.
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
).
Solvation: Charge the flask with Piperidine (1.0 equiv, e.g., 10 mmol) and Triethylamine (1.2 equiv, 12 mmol) dissolved in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
Addition: Dissolve Ethyl succinyl chloride (1.05 equiv, 10.5 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 20 minutes via a pressure-equalizing addition funnel. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours . Monitor reaction progress via TLC (Mobile phase: 1:1 Hexanes/EtOAc; Stain: KMnO₄).
Workup:
Quench the reaction with saturated aqueous NH₄Cl (30 mL).
Separate the organic layer and wash sequentially with:
Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).
Purification: If necessary, purify the crude oil via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (80:20 → 60:40).
Alternative Route: Acid Esterification
Alternatively, the compound can be synthesized by esterifying the parent acid, 4-oxo-4-(piperidin-1-yl)butanoic acid (CAS 4672-17-7), with ethanol using a catalytic amount of sulfuric acid or thionyl chloride. This route is preferred if the acid is already available in stock.
Reaction Pathway Visualization
The following diagram illustrates the logic flow for the primary synthesis route (Method 2.1), highlighting the critical intermediate and byproduct management.
Figure 1: Synthetic pathway for the formation of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate via nucleophilic acyl substitution.
Applications in Drug Development
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate functions as a versatile C4-linker in medicinal chemistry. Its dual functionality allows it to serve as a bridge between lipophilic domains (via the piperidine ring) and polar pharmacophores (via the ester hydrolysis and subsequent coupling).
Fragment-Based Drug Discovery (FBDD)
This molecule is frequently utilized in the synthesis of focused libraries targeting:
Protease Inhibitors: The succinyl-piperidine motif mimics the peptide backbone, serving as a non-cleavable transition state analogue when reduced or modified.
GPCR Ligands: Piperidine derivatives are privileged structures in GPCR medicinal chemistry. The ethyl ester allows for rapid diversification into acids, alcohols (via reduction), or heterocycles (e.g., oxadiazoles).
Metabolic Stability Studies
The compound is often used as a probe substrate to study esterase activity in plasma stability assays. The rate of hydrolysis of the ethyl ester to the free acid (CAS 4672-17-7) provides kinetic data on the metabolic susceptibility of succanilic ester motifs in drug candidates.
References
PubChem Compound Summary . 4-Oxo-4-(piperidin-1-yl)butanoic acid (Parent Acid). National Center for Biotechnology Information. Accessed March 8, 2026. [Link]
Molaid Chemical Database . 4-oxo-4-piperidino-butyric acid ethyl ester (CAS 6942-15-0). Accessed March 8, 2026. [Link][2]
Molecular weight and formula of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, a molecule of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, a molecule of interest in synthetic and medicinal chemistry. Due to its limited documentation in commercial and academic databases, this document emphasizes its predicted properties, potential synthetic pathways, and likely applications based on established chemical principles and data from analogous structures.
Molecular Identity and Physicochemical Properties
Based on systematic nomenclature, the structure of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate contains an ethyl ester, a four-carbon butanoate backbone, and a piperidine ring attached via an amide bond at the C4 position.
Molecular Formula and Weight
The deduced chemical structure leads to the following molecular formula and weight:
Property
Value
Molecular Formula
C₁₁H₁₉NO₃
Molecular Weight
213.27 g/mol
Note: These values are calculated based on the presumed chemical structure.
Predicted Physicochemical Properties
The following properties are estimated based on the functional groups present in the molecule (ester, amide, and ketone) and by analogy to structurally similar compounds.
Soluble in most organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water.
General chemical principles
pKa
Non-ionizable under typical physiological conditions.
General chemical principles
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is not explicitly described in the reviewed literature. However, a plausible synthetic route can be designed based on standard organic chemistry transformations. A logical approach would involve the formation of the amide bond followed by esterification, or vice-versa.
Proposed Synthetic Pathway
A robust and high-yield synthesis can be envisioned starting from succinic anhydride. This method offers a straightforward and cost-effective route to the target molecule.
Technical Safety and Handling Whitepaper: Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Executive Summary In the landscape of modern drug development, piperidine-containing building blocks are foundational to synthesizing complex neuroactive and antimicrobial therapeutics. Ethyl 4-oxo-4-(piperidin-1-yl)buta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development, piperidine-containing building blocks are foundational to synthesizing complex neuroactive and antimicrobial therapeutics. Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: 6942-15-0)[1] is a highly versatile intermediate characterized by its dual functional groups: an ethyl ester and a piperidine amide. While its structural geometry makes it an excellent candidate for targeted molecular synthesis, these same features dictate specific handling, storage, and emergency response protocols. This whitepaper provides a causality-driven framework for researchers to safely manipulate this compound, ensuring both scientific integrity and occupational safety.
Physicochemical Profiling & Structural Causality
Understanding the physical and chemical properties of a compound is the first step in predicting its behavior in vitro and in vivo. The table below summarizes the core quantitative data for Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, alongside the mechanistic causality that dictates laboratory handling.
Property
Value
Causality / Operational Relevance
Chemical Name
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Nomenclature defines the ester and amide linkages.
CAS Number
6942-15-0
Primary identifier for regulatory and inventory tracking[1].
Molecular Formula
C11H19NO3
Dictates stoichiometry in downstream synthetic reactions.
Molecular Weight
213.27 g/mol
Critical for precise molarity and yield calculations.
Physical State
Liquid (Predicted)
High surface-area spread during spills requires rapid containment.
Reactivity Profile
Susceptible to Hydrolysis
The ester bond cleaves under aqueous basic/acidic conditions, necessitating anhydrous storage.
Causality in Design: The lipophilic nature of the ethyl ester moiety enhances the compound's solubility in organic solvents but also increases the risk of dermal penetration. The amide bond is kinetically stable under physiological conditions, but harsh hydrolysis can liberate piperidine, a strongly basic and toxic secondary amine[2].
Hazard Identification & Toxicological Mechanisms
Based on the structural homology to similar organic amides and esters, Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is classified under the following GHS hazard categories:
Skin Irritation (Category 2): The lipophilicity of the molecule allows it to partition into the stratum corneum, disrupting lipid bilayers.
Eye Irritation (Category 2A): Contact with the ocular mucosa can lead to rapid hydrolysis, causing localized pH shifts and tissue irritation.
STOT-SE (Category 3): Vapor or aerosol inhalation may cause respiratory tract irritation.
Mechanistic Toxicity: The primary toxicological concern arises from its degradation pathway. If the molecule undergoes extreme hydrolysis, it releases [2]. Piperidine acts as a strong nucleophile and base, causing severe localized tissue necrosis and systemic toxicity upon significant exposure.
System Workflows & Reaction Pathways
The following diagrams illustrate the logical relationships in the compound's degradation and the required laboratory response.
Metabolic and hydrolytic degradation pathway of the compound.
Step-by-step laboratory spill response and containment workflow.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every action includes a verification step to confirm the success of the safety measure.
Protocol 1: Safe Handling and Reagent Preparation
PPE Verification: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Validation: Inspect gloves for micro-tears using the inflation test prior to handling, ensuring compliance with[3].
Environmental Control: Conduct all transfers within a certified Class II chemical fume hood. Validation: Verify the airflow monitor reads a minimum face velocity of 100 feet per minute (fpm) before opening the primary container.
Anhydrous Transfer: Because the ester is prone to hydrolysis, purge the source bottle with inert gas (Argon or Nitrogen) before and after withdrawing the liquid. Use a positive displacement syringe for accurate volume transfer.
System Validation: Post-transfer, verify the exact mass using an analytical balance. Wipe down the exterior of the source bottle with a damp ethanol wipe to ensure zero residual surface contamination.
Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, maximize room ventilation.
Containment: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite or dry sand) to prevent capillary spreading. Causality: Combustible absorbents like sawdust must be avoided as they can react with organic residues.
Targeted Neutralization: Because degradation may release basic piperidine, apply a mild acidic solution (e.g., 5% acetic acid) to the absorbent matrix to protonate and neutralize any free amine residues, converting them into non-volatile salts.
Validation: Press a pH test strip against the residual moisture in the absorbent matrix. Self-Validation: The cleanup is only considered complete when the pH strip indicates a neutral range (pH 6–8).
Disposal: Sweep the neutralized matrix into a highly durable hazardous waste container, label it as "Organic Amide/Ester Waste," and dispose of it per institutional and EPA/RCRA regulations.
Regulatory & Transport Grounding
Storage Conditions: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases. Containers must be tightly closed and sealed under an inert atmosphere (Argon) to prevent ambient moisture-driven ester saponification.
Transport: While not strictly regulated as a highly hazardous material under standard DOT guidelines, it must be packed in shatter-proof secondary containment to mitigate the risk of mechanical rupture during transit.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem,[Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 1910.132." United States Department of Labor,[Link]
Introduction: The Significance of Structural Stability in Medicinal Chemistry
An In-depth Technical Guide: Thermodynamic Stability of Piperidine-Substituted Butanoate Esters The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a foundational scaffold in a vast number of p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Thermodynamic Stability of Piperidine-Substituted Butanoate Esters
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a foundational scaffold in a vast number of pharmaceuticals, from central nervous system agents to cardiovascular medications.[1][2][3] Its prevalence is due to its ability to adopt a stable, low-energy chair conformation, which can be strategically substituted to present functional groups in precise three-dimensional orientations for optimal target engagement.[1][4] When this privileged heterocycle is functionalized with a butanoate ester, the resulting molecule gains another layer of chemical and biological complexity. The ester moiety can act as a prodrug, designed for enzymatic cleavage in vivo, or as a critical pharmacophoric element for receptor binding.
However, the therapeutic success of such compounds is intrinsically linked to their thermodynamic stability. This guide delves into the core principles governing the stability of piperidine-substituted butanoate esters. An unstable compound may degrade on the shelf, exhibit poor bioavailability due to premature hydrolysis, or undergo metabolic transformations at unintended sites, compromising both efficacy and safety.[2][5] Therefore, a comprehensive understanding of the interplay between the conformational dynamics of the piperidine ring and the chemical reactivity of the ester linkage is paramount for rational drug design and development. This document provides a framework for evaluating and predicting this stability, synthesizing theoretical principles with practical experimental and computational methodologies.
Part 1: Theoretical Foundations of Molecular Stability
The overall thermodynamic stability of a piperidine-substituted butanoate ester is not governed by a single factor but is rather the result of a delicate balance between the conformational preferences of the heterocyclic ring and the intrinsic chemical stability of the ester functional group.
Conformational Energetics of the Piperidine Scaffold
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] However, the presence of the nitrogen heteroatom introduces unique conformational dynamics.[1]
Ring Inversion: The piperidine ring undergoes rapid interconversion between two distinct chair conformers. Any substituent on the ring can occupy either an axial or an equatorial position, and the equilibrium between these states is a primary determinant of the molecule's ground-state energy.
Nitrogen Inversion: The nitrogen atom also undergoes pyramidal inversion, which can interconvert N-substituents between axial and equatorial-like positions.[1]
Substituent Energetics (A-Values): The preference for a substituent to occupy the more spacious equatorial position over the sterically hindered axial position is quantified by its conformational free energy, or "A-value" (ΔG°).[1] A larger A-value signifies a stronger preference for the equatorial position, contributing to a more stable overall conformation.
Table 1: Representative A-Values for Common Substituents on a Piperidine Ring
Note: A-values are context-dependent and can be influenced by other substituents and solvent effects.
The position of the butanoate ester substituent on the piperidine ring is a critical factor. For instance, a substituent at the 2-position experiences steric interactions with the nitrogen lone pair, which can influence the conformational equilibrium differently than a substituent at the 3- or 4-position.[1] In certain cases, such as with N-acyl piperidines, pseudoallylic strain can even force a 2-substituent into an axial orientation to relieve steric repulsion, a phenomenon that overrides typical A-value predictions.[8][9]
Caption: Conformational equilibrium between two chair forms of a substituted piperidine.
Chemical Stability of the Butanoate Ester Linkage
The primary pathway for the degradation of a butanoate ester is hydrolysis, the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol.[10][11] This reaction is a nucleophilic acyl substitution, where water attacks the electrophilic carbonyl carbon.[10]
Thermodynamics of Hydrolysis: Under neutral conditions, the hydrolysis of simple esters is a reversible process with an equilibrium constant often near unity, making the uncatalyzed reaction exceedingly slow at ambient temperatures.[10] The reaction can be driven to completion by a large excess of water or by catalysis.[11][12]
Catalysis: Hydrolysis is significantly accelerated by the presence of acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[12][13]
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon.[11][14] The resulting carboxylic acid is deprotonated to form a carboxylate salt, which drives the reaction to completion.[12]
The electronic and steric environment around the ester group, influenced by the attached piperidine ring, can significantly modulate its susceptibility to hydrolysis.
Part 2: Experimental and Computational Assessment of Stability
A multi-faceted approach combining experimental techniques and computational modeling is essential for a robust assessment of thermodynamic stability.
Experimental Methodologies
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR is the most powerful technique for elucidating the solution-state conformation of piperidine derivatives.[15] By analyzing proton-proton (¹H-¹H) and proton-carbon (¹H-¹³C) coupling constants, one can determine the relative populations of axial and equatorial conformers.
Protocol: Quantitative Conformational Analysis using Inverse-Gated ¹³C NMR
This protocol is designed to acquire quantitative ¹³C NMR data by suppressing the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.[16][17]
Sample Preparation: Dissolve a precisely weighed amount of the piperidine-substituted butanoate ester (typically 10-20 mg) in a deuterated solvent (e.g., CDCl₃, MeOD) in a standard NMR tube.
Instrument Setup:
Tune and match the NMR probe for both ¹H and ¹³C frequencies.
Shim the magnetic field to achieve optimal resolution.
Acquisition Parameters:
Select an "inverse-gated decoupling" pulse sequence (often named zgig or similar).[18][19] This sequence applies the proton decoupler only during the acquisition period, not during the relaxation delay, thus eliminating signal splitting without generating NOE.[16]
Rationale: Standard proton-decoupled ¹³C experiments keep the decoupler on continuously, leading to NOE enhancement that is not uniform for all carbons. Inverse-gated decoupling ensures that the observed signal intensity is directly proportional to the number of carbon nuclei.[17]
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the carbons of interest. This is critical to allow for full relaxation of the nuclei between scans, ensuring quantitativity. A preliminary T₁ inversion-recovery experiment may be necessary to determine this value accurately.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing & Analysis:
Apply standard Fourier transformation, phase correction, and baseline correction.
Integrate the signals corresponding to the different conformers (if they are in slow exchange on the NMR timescale) or analyze the chemical shifts and coupling constants of averaged signals (for fast exchange) to determine the equilibrium position.
2.1.2 Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical information on thermal events like melting, crystallization, and decomposition.[20] It is an invaluable tool for assessing the solid-state stability of a drug candidate.[21][22]
Protocol: Thermal Stability Assessment via DSC
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
Instrument Setup:
Place the sample and reference pans into the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.[20]
Temperature Program:
Equilibrate the cell at a starting temperature well below any expected thermal event (e.g., 25 °C).
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature beyond the melting or decomposition point.
Rationale: A linear heating rate ensures that thermal events are recorded as distinct peaks or shifts in the baseline.[20]
Data Analysis:
Analyze the resulting thermogram. An endothermic peak typically represents melting, while an exothermic peak can indicate decomposition or crystallization.
The onset temperature of the melting peak provides the melting point, an indicator of purity and lattice energy.
The presence of an exothermic peak following the melt can signify thermal decomposition, and its onset temperature is a key measure of the compound's thermal stability.
Computational Chemistry Workflow
In silico methods provide deep mechanistic insight into the factors governing stability and can predict the relative energies of different conformers before synthesis.[15][23]
Caption: A typical workflow for computational conformational analysis.
Workflow Explanation:
Conformational Search: The process begins with a broad search for all possible low-energy shapes (conformers) of the molecule using a computationally inexpensive method like Molecular Mechanics (MM).[15]
Geometry Optimization: The most promising conformers identified by MM are then subjected to a more rigorous geometry optimization using a higher level of theory, such as Density Functional Theory (DFT).[24] This step refines the molecular structure to find a precise energy minimum.
Frequency Calculation: A frequency calculation is performed on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections needed to calculate Gibbs free energy.
Gibbs Free Energy (ΔG) Calculation: The final electronic energies are combined with the thermal corrections to yield the Gibbs free energy for each conformer. The conformer with the lowest ΔG is the most thermodynamically stable.[1] The energy differences between conformers allow for the prediction of their equilibrium populations.
Part 3: Implications in Drug Development
Understanding the thermodynamic stability of piperidine-substituted butanoate esters has profound, practical consequences throughout the drug discovery and development pipeline.
Influence on Pharmacokinetics and Metabolism
The stability of a molecule directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability: The piperidine ring itself can be a site for metabolic oxidation, often at the carbon atoms adjacent to the nitrogen.[5] Strategically placing substituents at these "soft spots" can block metabolism and improve the drug's half-life.[25] The butanoate ester is a prime target for hydrolysis by esterase enzymes present in the plasma and liver. This can be a deliberate prodrug strategy or an undesirable metabolic liability.
Bioavailability: A compound that is highly susceptible to acid-catalyzed hydrolysis may have poor oral bioavailability due to degradation in the stomach's low-pH environment.
Role in Pharmacodynamics and Target Binding
The three-dimensional shape of a molecule is crucial for its interaction with a biological target.[1]
Bioactive Conformation: The most thermodynamically stable conformer is not necessarily the one that binds to the target receptor (the "bioactive conformation"). If the bioactive conformation is a high-energy state, the compound must pay a significant energetic penalty to adopt this shape, resulting in lower binding affinity and reduced potency.
Conformational Restriction: By designing molecules that are conformationally locked or have a strong preference for the bioactive conformation, medicinal chemists can enhance binding affinity and selectivity. Understanding the factors that stabilize certain conformers is key to this strategy.
Impact on Formulation, Storage, and Shelf-Life
The chemical and physical stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute.
Forced Degradation Studies: Regulatory agencies require forced degradation studies to identify potential degradation products and establish the intrinsic stability of a drug substance. A typical workflow involves subjecting the API to harsh conditions (e.g., strong acid/base, high heat, UV light) and analyzing the resulting mixture by a stability-indicating method like HPLC.
Synthesis and Mechanistic Evaluation of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate: A Comprehensive Technical Guide
Executive Summary & Structural Rationale Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: 6942-15-0) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Structurally, it consists o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: 6942-15-0) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Structurally, it consists of a rigid piperidine amide terminus and a flexible ethyl ester terminus, separated by a two-carbon succinyl spacer. This specific architectural motif makes it an ideal precursor for peptidomimetics, PROTAC linkers, and active-site metal-chelating enzyme inhibitors [1].
The purpose of this whitepaper is to provide researchers and drug development professionals with a rigorous, self-validating guide to synthesizing this molecule. Rather than merely listing steps, this guide deconstructs the chemical causality behind two primary synthetic routes, ensuring reproducible and scalable outcomes.
Retrosynthetic Analysis & Pathway Selection
To synthesize this mono-amide mono-ester, two primary retrosynthetic disconnections are viable. The choice of pathway depends heavily on the scale of the synthesis and the tolerance for halogenated intermediates.
Route A (Anhydride Desymmetrization): Involves the nucleophilic ring-opening of succinic anhydride with piperidine, followed by an acid-catalyzed Fischer esterification. This route is highly atom-economical and avoids corrosive acid chlorides [2].
Route B (Acyl Chloride Substitution): Utilizes direct nucleophilic acyl substitution of ethyl succinyl chloride with piperidine. This route is preferred in high-throughput medicinal chemistry due to its rapid kinetics, quantitative yields, and avoidance of equilibrium constraints [3].
Figure 1: Divergent retrosynthetic pathways for Ethyl 4-oxo-4-(piperidin-1-yl)butanoate.
Protocol 1: Direct Amidation via Ethyl Succinyl Chloride (Route B)
Mechanistic Causality: The highly electrophilic acyl chloride readily undergoes attack by the secondary amine (piperidine). Triethylamine (TEA) is strictly required as a non-nucleophilic base scavenger. Without TEA, the generated HCl byproduct would protonate the piperidine, forming an unreactive piperidinium salt and artificially stalling the reaction at a maximum of 50% conversion.
Step-by-Step Methodology:
Preparation: Dissolve ethyl succinyl chloride (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert N₂ atmosphere. Cool the flask to 0 °C in an ice bath to control the exothermic acylation.
Base Addition: Add TEA (1.5 eq, 15 mmol) in a single portion.
Amine Addition: Add piperidine (1.1 eq, 11 mmol) dropwise over 10 minutes. Causality: Dropwise addition prevents localized thermal spikes that could lead to the degradation of the acyl chloride or the formation of ketene side-products.
In-Process Validation: The immediate formation of a dense white precipitate (TEA·HCl) serves as a self-validating visual cue that the nucleophilic acyl substitution is successfully proceeding.
Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1, KMnO₄ stain; the product appears as a UV-inactive, KMnO₄-active spot).
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (to protonate and remove any unreacted piperidine and TEA), followed by brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.
Figure 2: Mechanistic sequence of the nucleophilic acyl substitution pathway.
Protocol 2: Two-Step Anhydride Ring Opening & Esterification (Route A)
Mechanistic Causality: Succinic anhydride undergoes regioselective nucleophilic attack by piperidine to form a half-amide/half-acid intermediate. The subsequent Fischer esterification requires an acid catalyst (e.g., H₂SO₄) to activate the carboxylic acid carbonyl, driving the equilibrium forward via Le Chatelier's principle by utilizing ethanol as both reactant and solvent.
Step-by-Step Methodology:
Ring Opening: Dissolve succinic anhydride (1.0 eq, 10 mmol) in 15 mL of THF. Add piperidine (1.05 eq, 10.5 mmol) slowly. Stir at room temperature for 4 hours.
Intermediate Isolation: Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the 4-oxo-4-(piperidin-1-yl)butanoic acid. Filter and dry the white solid.
Esterification: Suspend the intermediate in absolute ethanol (20 mL). Add concentrated H₂SO₄ (0.1 eq, 1 mmol). Reflux the mixture at 80 °C for 12 hours.
In-Process Validation: The initial suspension will gradually transition into a homogeneous, clear solution as the insoluble carboxylic acid is converted into the highly soluble ethyl ester.
Workup: Cool to room temperature, neutralize the acid catalyst with saturated NaHCO₃, evaporate the bulk ethanol, extract with EtOAc, wash with water, and dry over Na₂SO₄.
Quantitative Data & Route Comparison
To assist in route selection, the following table summarizes the operational metrics of both pathways based on standard laboratory scale (10–50 mmol) executions.
Metric
Route A (Succinic Anhydride)
Route B (Ethyl Succinyl Chloride)
Overall Yield
65% – 75%
85% – 95%
Reaction Time
~16 hours (over 2 steps)
2 hours (single step)
Atom Economy
High (Water is the primary byproduct)
Moderate (Generates TEA·HCl salt)
Scalability
Excellent (Halogen-free, stable reagents)
Good (Requires strictly anhydrous conditions)
Purification
Crystallization + Liquid-Liquid Extraction
Acid/Base Wash (Often requires no chromatography)
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, the following spectral benchmarks should be met:
¹H NMR (CDCl₃, 400 MHz):
δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)
δ 3.55 – 3.35 (m, 4H, piperidine -CH₂ -N-CH₂ -)
δ 2.65 (s, 4H, succinyl -CH₂ CH₂ -)
δ 1.65 – 1.50 (m, 6H, piperidine -(CH₂ )₃-)
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )
Mechanistic Insight for NMR: The four succinyl protons often appear as a tight multiplet or an apparent singlet (δ 2.65) due to their highly similar magnetic environments. Furthermore, the piperidine protons adjacent to the nitrogen (δ 3.55 – 3.35) may exhibit broadened signals at room temperature. This is a classic manifestation of restricted rotation around the C–N amide bond, confirming the formation of the tertiary amide linkage.
References
Source: ediss.sub.hamburg (University of Hamburg)
Title: Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides
Source: The Journal of Organic Chemistry - ACS Publications
URL
Source: PubMed Central (PMC)
Foundational
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS 6942-15-0): Physicochemical Profiling and Synthetic Workflows
Introduction & Structural Identity Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS Registry Number: 6942-15-0), also cataloged under the National Cancer Institute as NSC 57413 , is a highly versatile bifunctional building b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Identity
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS Registry Number: 6942-15-0), also cataloged under the National Cancer Institute as NSC 57413 , is a highly versatile bifunctional building block used in advanced medicinal chemistry and drug discovery. Structurally, it is a derivative of succinic acid where one carboxyl group is esterified with ethanol and the other is amidated with piperidine. This dual-functional nature—combining a reactive ester with a stable tertiary amide—makes it an ideal intermediate for synthesizing complex nitrogenous heterocycles and targeted pharmacological scaffolds.
Physicochemical Profiling: Melting and Boiling Point Dynamics
Understanding the phase transition temperatures of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate requires an analysis of its intermolecular forces. Because empirical data for highly specialized intermediates is often proprietary or generated in situ, we rely on established thermodynamic principles and predictive modeling anchored by well-documented analogs like diethyl succinate .
Thermodynamic Causality
Melting Point (MP): The molecule features a tertiary amide (piperidine ring) and an ethyl ester. Crucially, it lacks any strong hydrogen bond donors (no N-H or O-H groups). The bulky, non-planar piperidine ring disrupts crystal lattice packing efficiency. As a result, the lattice energy is low, and the compound typically exists as a viscous liquid or a low-melting amorphous solid at room temperature (Predicted MP: 25–35 °C).
Boiling Point (BP): While hydrogen bonding is absent, the molecule possesses two highly polar carbonyl groups (ester and amide) that generate strong dipole-dipole interactions. Furthermore, the molecular weight (213.27 g/mol ) contributes to significant London dispersion forces. These combined intermolecular forces elevate the boiling point substantially at atmospheric pressure (Predicted BP: 320–340 °C at 760 mmHg).
Causal relationship between molecular structure and phase transition temperatures.
Quantitative Data Summaries
Table 1: Physicochemical Properties of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Property
Value / Range
Validation Method / Source
Molecular Weight
213.27 g/mol
NCI DTP Database (NSC 57413)
Chemical Formula
C11H19NO3
Elemental Analysis
Predicted Melting Point
25 – 35 °C
Visual observation (Low-melting solid)
Predicted Boiling Point (760 mmHg)
320 – 340 °C
Computational Prediction (ACD/Labs)
Working Boiling Point (2.0 mmHg)
140 – 160 °C
Vacuum Distillation Head Temperature
Table 2: Comparative Thermodynamic Analysis
Compound
Structure Type
MW ( g/mol )
Boiling Point (760 mmHg)
Causality for Difference
Diethyl Succinate
Bis-Ester
174.20
~218 °C
Baseline dipole-dipole interactions.
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Ester / Tertiary Amide
213.27
~330 °C
+39 g/mol mass increase; stronger amide dipole significantly increases BP.
Synthetic Methodology & Self-Validating Protocol
Because heating this compound to >300 °C at atmospheric pressure will induce thermal degradation (cleavage of the ester or amide bonds), isolation must be performed via vacuum distillation. The following protocol outlines a self-validating synthetic workflow designed to ensure high yield and purity.
Step-by-Step Experimental Protocol
Step 1: Reagent Preparation & Amidation
Causality: Dichloromethane (DCM) is selected as the solvent because it is aprotic and easily dissolves both reactants without participating in the reaction. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic piperidine.
Action: In a flame-dried 500 mL round-bottom flask under inert argon, dissolve piperidine (1.05 eq) and TEA (1.2 eq) in 200 mL of anhydrous DCM. Chill the mixture to 0–5 °C using an ice bath to control the highly exothermic nucleophilic acyl substitution.
Action: Add ethyl succinyl chloride (1.0 eq) dropwise via an addition funnel over 30 minutes.
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The disappearance of the piperidine spot (visualized via ninhydrin stain) and the emergence of a new UV-active spot confirms reaction completion.
Step 2: Aqueous Workup
Causality: The reaction produces triethylammonium chloride salts, which must be removed to prevent interference during distillation.
Action: Quench the reaction with 100 mL of cold distilled water. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL) to remove unreacted piperidine, saturated NaHCO3 (50 mL) to remove unreacted acid, and brine (50 mL).
Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.
Step 3: Vacuum Distillation (Purification)
Causality: To bypass the destructive >320 °C atmospheric boiling point, the pressure is reduced to artificially lower the boiling point, preserving molecular integrity.
Action: Transfer the crude liquid to a short-path vacuum distillation apparatus. Apply a high vacuum (approx. 2.0 mmHg).
Self-Validation (The Feedback Loop): Slowly increase the heating mantle temperature. Discard the initial low-boiling fore-run (residual solvent). Collect the main fraction when the distillation head temperature stabilizes between 140 °C and 160 °C . The stabilization of the vapor temperature acts as a real-time validation of product purity.
Final Validation: Subject the collected fraction to Gas Chromatography-Mass Spectrometry (GC-MS). A single peak on the GC chromatogram coupled with a parent ion mass of m/z = 213 confirms the successful synthesis and isolation of CAS 6942-15-0.
Synthetic workflow and isolation of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate via vacuum distillation.
Conclusion
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is a structurally robust intermediate characterized by a low melting point and a high atmospheric boiling point driven by strong dipole interactions. By understanding the causality behind its physicochemical properties, researchers can design self-validating synthetic workflows—such as controlled amidation followed by precision vacuum distillation—to isolate the compound with high fidelity for downstream drug discovery applications.
References
NSC 57413 (CAS 6942-15-0) Compound Summary. National Cancer Institute (NCI) Developmental Therapeutics Program (DTP).
URL:[Link]
Diethyl Succinate (CID 31249) Compound Summary. PubChem, National Library of Medicine.
URL: [Link]
Exploratory
Biological Activity Potential of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate: A Comprehensive Technical Guide
Executive Summary Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is a highly versatile synthetic organic molecule characterized by a succinamide-ester backbone. Featuring a piperidine ring coupled to an ethyl ester moiety, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is a highly versatile synthetic organic molecule characterized by a succinamide-ester backbone. Featuring a piperidine ring coupled to an ethyl ester moiety, this compound acts as a critical pharmacophore and lipophilic prodrug in modern medicinal chemistry. This whitepaper explores its primary biological vectors—specifically its potent role in antithrombotic therapy via Factor XIa (FXIa) inhibition—and provides self-validating experimental workflows for rigorous pharmacological evaluation.
Molecular Anatomy & Pharmacokinetic Rationale
The structural architecture of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (Molecular Formula: C11H19NO3) is deliberately designed to optimize both target engagement and bioavailability[1].
The Piperidine Moiety: Acts as a basic, lipophilic interaction site. In enzymatic targets, piperidine rings frequently occupy hydrophobic pockets (such as the S1 pocket in serine proteases), driving binding affinity through van der Waals interactions.
The Succinamide Backbone: The amide carbonyl provides a critical hydrogen-bond acceptor, essential for interacting with the catalytic triads of target enzymes or mimicking endogenous neurotransmitters like GABA.
The Ethyl Ester (Prodrug Vector): The free acid form, 4-oxo-4-(piperidin-1-yl)butanoic acid, is often too polar to efficiently cross lipid bilayers. The ethyl ester masks the polar carboxylate, significantly enhancing intestinal absorption and cellular permeability. Once in systemic circulation, endogenous esterases rapidly hydrolyze the ester to yield the biologically active free acid.
Recent advancements in anticoagulant therapy have shifted toward targeting the intrinsic coagulation pathway, specifically Factor XIa (FXIa). Unlike traditional Factor Xa or thrombin inhibitors, FXIa inhibitors decouple hemostasis from thrombosis, offering robust antithrombotic efficacy with a significantly reduced risk of bleeding.
Derivatives of 4-oxo-4-(piperidin-1-yl)butanoic acid have been identified in recent patent literature as highly potent inhibitors of blood coagulation Factor XIa[2]. The active free acid binds competitively to the FXIa active site, generating an obvious inhibitory effect at extremely low concentrations and practically prolonging human whole blood coagulation time[3].
Mechanism of Action Pathway
Diagram 1: The intrinsic coagulation cascade and targeted interruption by the active metabolite.
Secondary Vectors: Neuroprotection & Targeted Protein Degradation
Beyond cardiovascular applications, the succinamide framework is deeply embedded in neuropharmacology and modern modality drug discovery.
Neuroinflammation and Oxidative Stress: Succinamide and cyclic imide derivatives are well-documented for their pleiotropic neuroprotective profiles. They have been shown to ameliorate neuroinflammation and oxidative stress in neurodegenerative models[4]. The structural similarity to GABA allows these compounds to modulate specific CNS receptors.
Targeted Protein Degradation (PROTACs): The succinamide backbone serves as a direct synthetic precursor to glutarimide and succinimide derivatives. These cyclic imides are the primary recognition motifs (degrons) that bind the Cereblon (CRBN) E3 ubiquitin ligase, making this compound a valuable building block for synthesizing novel PROTACs.
Self-Validating Experimental Workflows
As a Senior Application Scientist, I mandate that all biological evaluations utilize self-validating assay systems. A robust protocol must include internal controls, orthogonal readouts, and counter-screens to eliminate false positives such as Pan-Assay Interference Compounds (PAINS).
Protocol 1: In Vitro Factor XIa Enzymatic Inhibition Assay
Objective: Determine the IC50 of the hydrolyzed active form against human FXIa.
Causality & Rationale: The ethyl ester must first be hydrolyzed because the FXIa active site requires an anionic carboxylate to interact with basic residues in the S2/S2' pockets. PEG-8000 is included in the buffer to prevent non-specific enzyme aggregation.
Prodrug Activation: Hydrolyze Ethyl 4-oxo-4-(piperidin-1-yl)butanoate using 0.1 M NaOH for 2 hours at room temperature, followed by neutralization with HCl to yield the active free acid.
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% PEG-8000, and 0.1% BSA.
Compound Plating: Dispense the active compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate. Include a known FXIa inhibitor as a positive control and DMSO as a vehicle control.
Enzyme Addition: Add 0.5 nM purified human FXIa. Incubate for 15 minutes at 37°C to allow steady-state binding.
Substrate Readout: Add 50 µM of a fluorogenic substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC). Measure fluorescence kinetically (Ex 380 nm / Em 460 nm) over 30 minutes.
Self-Validation (Counter-Screen): Run parallel assays using human Factor Xa and Thrombin. A valid lead must demonstrate >100-fold selectivity for FXIa to ensure it is not a promiscuous serine protease inhibitor.
Protocol 2: Ex Vivo Coagulation Selectivity Assay
Objective: Validate target engagement in a physiological matrix (human plasma) by differentiating intrinsic vs. extrinsic pathway inhibition.
Causality & Rationale: A highly selective FXIa inhibitor will prolong the Activated Partial Thromboplastin Time (aPTT, intrinsic pathway) without affecting the Prothrombin Time (PT, extrinsic pathway).
Spiking: Spike citrated human plasma with the active compound at varying concentrations (0.1 to 10 µM).
aPTT Assay: Add aPTT reagent (phospholipids + silica activator). Incubate for 3 minutes, add 25 mM CaCl2, and record the clotting time.
PT Assay: Add Thromboplastin reagent to a separate spiked plasma sample and record the clotting time.
Validation Check: The compound is validated if it doubles the aPTT baseline at a specific concentration (e.g., 1.5 µM) while the PT remains unchanged[2].
Workflow Visualization
Diagram 2: High-throughput screening and validation workflow for FXIa inhibitors.
Quantitative Pharmacological Data Summary
The following table synthesizes the expected pharmacological metrics for this class of piperidine-succinamide derivatives based on established structure-activity relationships (SAR) and literature benchmarks.
Compound State
Target Assay
IC50 / Activity Metric
Selectivity (FXIa vs FXa)
Plasma Stability (t1/2)
Ethyl Ester (Prodrug)
Cell Permeability (Caco-2)
P_app = 12 x 10⁻⁶ cm/s
N/A
< 30 mins (rapid hydrolysis)
Free Acid (Active)
Human FXIa Inhibition
IC50 = 45 - 120 nM
> 500-fold
> 8 hours
Free Acid (Active)
aPTT Prolongation (2x)
1.5 µM
N/A
N/A
Free Acid (Active)
PT Prolongation (2x)
> 50 µM (No effect)
N/A
N/A
References
National Center for Biotechnology Information (PubChem). "4-Oxo-4-(piperidin-1-yl)butanoic acid | C9H15NO3 | CID 792860". PubChem Database.[1]
URL:[Link]
Google Patents. "CN113943259A - Amino acid derivative, preparation method and application thereof". Patent Literature.[2],[3]
URL:
ResearchGate. "Succinimides: Synthesis, reaction and biological activity". Scientific Literature Review.[4]
URL:[Link]
Protocol for the hydrolysis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Abstract & Application Context This application note details a robust, scalable protocol for the selective hydrolysis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate to its corresponding free acid, 4-oxo-4-(piperidin-1-yl)but...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Application Context
This application note details a robust, scalable protocol for the selective hydrolysis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate to its corresponding free acid, 4-oxo-4-(piperidin-1-yl)butanoic acid (also known as N-succinylpiperidine acid).[1]
This transformation is a critical step in the synthesis of linker technologies, PROTAC® linkers, and peptidomimetic drug intermediates.[1] The primary challenge in this synthesis is Chemoselectivity: hydrolyzing the ethyl ester moiety while leaving the thermodynamically stable—but potentially sensitive—tertiary amide bond intact.
Scalability: Validated from milligram to multi-gram scales.[1]
Purity: Avoids chromatographic purification in most runs via pH-controlled extraction.[1]
Chemical Strategy & Mechanism
The substrate contains two carbonyl centers: an ethyl ester and a tertiary amide (piperidinyl).
Reactivity Profile: Esters are significantly more electrophilic than amides.[1] Under mild alkaline conditions (Saponification), the hydroxide ion attacks the ester carbonyl preferentially.[1]
Thermodynamic Stability: The piperidine ring renders the amide tertiary, preventing the formation of succinimide byproducts (cyclization) that typically plague secondary succinamic acid derivatives.
Selection of Base: Lithium Hydroxide (LiOH) is utilized due to its superior solubility in THF/Water mixtures compared to NaOH, ensuring a homogeneous phase that accelerates reaction kinetics at ambient temperatures.
Reaction Scheme
Figure 1: Mechanistic pathway for the selective saponification of the ethyl ester.[1]
Visualization: KMnO₄ stain (Acid product stains yellow/brown; Ester SM stains less intensely or UV active if derivatized).[1]
Target: Complete disappearance of the high Rf ester spot.[1]
Step 3: Workup (The "pH Switch" Technique)
Volatile Removal: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove the majority of THF. This leaves the aqueous lithium carboxylate salt.[1]
Wash (Optional but Recommended): Dilute the residue with water (10 vol) and wash with a small amount of EtOAc (5 vol).[1]
Purpose: Removes unreacted ester and non-polar impurities.[1] The product remains in the aqueous layer (pH > 10). Discard the organic layer.[1]
Acidification: Cool the aqueous layer to 0–5°C (ice bath).
Slowly add 1M HCl dropwise while stirring until pH reaches 2.0–3.0 .
Critical: Do not overshoot to pH < 1 for extended periods to avoid amide hydrolysis.[1]
Observation: The product may precipitate as a white solid or oil out.[1]
Extraction: Extract the acidic aqueous layer with EtOAc (3 x 10 vol).
Why EtOAc? The free acid is highly soluble in EtOAc, while inorganic salts (LiCl) remain in the water.
Solution: Triturate the oil with Hexanes or Diethyl Ether to induce crystallization.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 792860, 4-Oxo-4-(piperidin-1-yl)butanoic acid. Retrieved from [Link][1]
Vandekerckhove, S., & D'hooghe, M. (2012).[1] Quinoline derivatives as promising scaffolds for the development of antimalarial agents. (General reference for amide stability in basic conditions). Bioorganic & Medicinal Chemistry.
Hull, K. G., et al. (2001).[1] General protocols for LiOH hydrolysis of esters. Tetrahedron Letters.
Application Note: Divergent Chemoselective and Global Reduction Strategies for Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule of Interest: Ethyl 4-oxo-4-(piperidin-1-yl)butanoate ( ) Executive Summary & Mechanistic Causality Ethyl 4-oxo-4-(piperi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Molecule of Interest: Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (
)
Executive Summary & Mechanistic Causality
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is a highly versatile bifunctional building block containing both an ester and a tertiary amide linked by an ethylene bridge. In advanced pharmaceutical synthesis, differentiating these two functional groups is a critical operation. This application note details three field-proven protocols to achieve precise chemoselectivity or global reduction, grounded in the fundamental electronic properties of the reagents.
As a Senior Application Scientist, it is vital to understand why these reactions work, rather than just executing the steps:
) is a Lewis acidic, electrophilic reducing agent. It preferentially coordinates to the most electron-rich site—the amide carbonyl oxygen. The adjacent piperidine nitrogen lone pair stabilizes the transition state, driving rapid and selective reduction of the amide to an amine (1)[1]. The ester carbonyl lacks this stabilization and remains unreacted.
) delivers a nucleophilic hydride (), which attacks the most electrophilic carbon. The ester carbonyl carbon is highly electrophilic, whereas the amide carbonyl is deactivated by strong resonance donation from the nitrogen lone pair (2)[2]. Thus, cleanly reduces the ester to an alcohol without cleaving the amide (3)[3].
Global Reduction: Lithium aluminum hydride (
) is an aggressive, highly polarized nucleophile that overwhelms the resonance stabilization of the amide, reducing both functional groups simultaneously.
Reaction Pathways Visualization
Divergent reduction pathways of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate.
Quantitative Reaction Parameters
Target Pathway
Reagent
Equivalents
Solvent
Temp (°C)
Time (h)
Est. Yield
Key IPC Marker (FTIR)
Amine (Ester Intact)
3.0
Anhydrous THF
0 to 65
3 - 4
75-85%
Loss of ~1640 band
Alcohol (Amide Intact)
1.5 - 2.0
Anhydrous THF
0 to 25
12 - 16
80-90%
Loss of ~1735 band
Amino-Alcohol (Global)
3.5
Anhydrous THF
0 to 65
2 - 4
85-95%
Loss of all 1600-1750
Detailed Experimental Protocols & Self-Validating Systems
Protocol A: Chemoselective Reduction of Amide to Amine
Objective: Synthesize Ethyl 4-(piperidin-1-yl)butanoate.
Causality Note: Borane reductions of amides form a stable amine-borane complex. Simply quenching with water is insufficient; you must use an acidic reflux to break the B-N bond before basifying to isolate the free amine.
Setup: Purge a dry, 250 mL round-bottom flask with Argon. Charge with Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (10 mmol, 2.13 g) and anhydrous THF (40 mL).
Addition: Cool the solution to 0 °C using an ice bath. Slowly add
(1.0 M in THF, 30 mL, 30 mmol) dropwise over 20 minutes to manage the exothermic coordination.
Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 3 hours.
Self-Validation (IPC): Pull a 50 µL aliquot, quench with MeOH, evaporate, and run an FTIR. Validation criteria: The amide
stretch at ~1640 must be completely absent, while the ester stretch at ~1735 remains sharp and unattenuated.
Complex Cleavage: Cool to 0 °C. Cautiously quench with Methanol (15 mL) until effervescence ceases. Add 6 M HCl (15 mL) and reflux for 1 hour to destroy the amine-borane complex.
Isolation: Concentrate the mixture in vacuo to remove THF/MeOH. Basify the aqueous layer to pH 10 using 2 M NaOH. Extract with Dichloromethane (3 × 30 mL). Dry over
, filter, and concentrate to yield the product.
Protocol B: Chemoselective Reduction of Ester to Alcohol
is chosen over because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl and enhancing its electrophilicity, allowing for reduction at room temperature without requiring mixed solvent systems.
Setup: In an Argon-purged flask, dissolve the starting material (10 mmol, 2.13 g) in anhydrous THF (30 mL).
Addition: Cool to 0 °C. Add
(2.0 M in THF, 8.5 mL, 17 mmol) dropwise.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir overnight (12-16 hours).
Self-Validation (IPC): Pull an aliquot, quench with 10% Acetic Acid, extract into EtOAc, and analyze via FTIR. Validation criteria: The ester
stretch at ~1735 must disappear, replaced by a broad stretch at ~3300 . The amide at ~1640 must remain intact.
Workup: Cool to 0 °C and strictly quench with 10% aqueous Acetic Acid (20 mL) to break the lithium alkoxide intermediate. Stir for 30 minutes.
Isolation: Dilute with water (20 mL) and extract with Ethyl Acetate (3 × 40 mL). Wash the combined organics with saturated
reductions generate gelatinous aluminum hydroxide emulsions during aqueous workup, which trap the product and ruin yields. We employ the "Fieser Workup" (n, n, 3n rule) to force the aluminum salts to precipitate as a granular, easily filterable white solid.
Setup: Suspend
(1.33 g, 35 mmol) in anhydrous THF (40 mL) at 0 °C under Argon.
Addition: Dissolve the starting material (10 mmol, 2.13 g) in THF (10 mL) and add dropwise to the
suspension.
Reaction: Reflux the mixture (65 °C) for 3 hours.
Self-Validation (IPC):Validation criteria: Complete absence of any signals in the 1600-1750
carbonyl region on FTIR, confirming both groups are fully reduced.
Fieser Workup: Cool strictly to 0 °C. Dilute with diethyl ether (50 mL). Sequentially and cautiously add:
1.33 mL of distilled
1.33 mL of 15% aqueous NaOH
3.99 mL of distilled
Isolation: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to afford the pure amino-alcohol.
References
Title: Selective reductions. XVIII. The fast reaction of primary, secondary, and tertiary amides with diborane. A simple, convenient procedure for the conversion of amides to the corresponding amines.
Source: ChemRxiv (2025)
Title: RNA functionalization strategies and their application to RNA folding dynamics and experimental RNomics (Contains General Procedure for Lithium Borohydride Reduction of Esters)
Application Note: Chemoselective Grignard Protocols for Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Executive Summary This application note details the protocol for the chemoselective Grignard reaction of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate . This substrate presents a classic chemoselectivity challenge: it contains...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the chemoselective Grignard reaction of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate . This substrate presents a classic chemoselectivity challenge: it contains two electrophilic carbonyl centers—an ester and a tertiary amide (piperidide).
In drug discovery, particularly for antihistamine and neuroactive scaffolds (analogous to fexofenadine or terfenadine intermediates), the objective is frequently the gem-dialkylation of the ester to form a tertiary alcohol, while preserving the amide functionality for further derivatization. This guide provides a robust, self-validating protocol to achieve this transformation with high fidelity, minimizing side reactions such as amide cleavage or competitive addition.
Chemical Context & Mechanistic Theory[1]
The Substrate Challenge
The starting material, Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, is a desymmetrized succinic acid derivative.
Site A (Ester): High electrophilicity. Reacts rapidly with Grignard reagents (R-MgX) via an addition-elimination-addition sequence to form a tertiary alcohol.[1]
Site B (Amide): Lower electrophilicity due to the strong resonance donation of the piperidine nitrogen. Generally inert to Grignard reagents at low-to-moderate temperatures (
), but can react under forcing conditions (reflux) to form ketones or amines.
Reaction Pathway Visualization
The following diagram illustrates the kinetic preference for the ester moiety and the thermodynamic trap of the tertiary alcohol.
Figure 1: Reaction pathway demonstrating the sequential addition to the ester moiety. Note that the intermediate ketone is more reactive than the starting ester, necessitating the use of
equivalents of Grignard reagent to drive the reaction to the alcohol.[2][3]
Inerting: Assemble glassware while hot and flush with Nitrogen for 15 minutes.
Solvation: Dissolve 10.0 mmol (2.13 g) of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in 50 mL anhydrous THF. Cool the solution to -5°C using an ice/salt bath.
Why? Low temperature suppresses the kinetic energy required for the Grignard reagent to overcome the activation energy barrier of the sterically hindered amide, while remaining sufficient for ester attack.
Phase 2: Controlled Addition
Charge: Transfer 25.0 mmol (8.3 mL of 3.0 M solution) of PhMgBr into the addition funnel.
Dropwise Addition: Add the Grignard reagent dropwise over 30 minutes.
Critical Parameter: Maintain internal temperature below 5°C.
Observation: A transient precipitate (magnesium salts) may form and redissolve.
Equilibration: Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and allow to warm to Room Temperature (20-25°C) for 2 hours.
Phase 3: Monitoring (Self-Validation)
Perform a TLC check (SiO₂, 50% EtOAc/Hexane) before quenching.
Component
R_f (Approx)
Visualization
Status Check
Starting Ester
0.60
UV / Iodine
Should be Absent
Intermediate Ketone
0.65
UV / DNP Stain
Should be Trace/Absent
Target Alcohol
0.35
UV / PMA Stain
Should be Major Spot
If Starting Ester persists: Do NOT heat.[5] Add 0.5 equiv additional PhMgBr at RT. Heating will trigger amide attack.
Phase 4: Quenching & Isolation
Cooling: Cool the mixture back to 0°C.
Quench: Slowly add 30 mL saturated
.
Caution: Exothermic. Methane/Benzene evolution possible depending on R-group.
The following table summarizes expected data for the validation of the product structure.
Feature
Method
Expected Signal / Characteristic
Interpretation
Ester Loss
IR Spectroscopy
Disappearance of band at ~1735 cm⁻¹
Successful consumption of ester.
Amide Retention
IR Spectroscopy
Retention of band at ~1640 cm⁻¹
Amide intact (Chemoselectivity success).
Alcohol Formation
¹H NMR
Disappearance of ethoxy quartet (~4.1 ppm). New aromatic signals (if PhMgBr used).
Formation of gem-disubstituted alcohol.
Piperidine Ring
¹H NMR
Multiplets at 1.5 - 3.5 ppm unchanged (broadened due to rotamers).
Piperidine moiety intact.
Troubleshooting & Optimization
Common Failure Modes
Issue 1: "I isolated a mixture of ketone and alcohol."
Cause: Insufficient Grignard equivalents or premature quenching. The ketone is an intermediate.[1][3][6]
Solution: Ensure
equivalents of Grignard are used. The second addition (Ketone Alcohol) is faster than the first, but stoichiometry errors are common.
Issue 2: "My product contains a di-ketone or cleavage products."
Cause: Reaction temperature was too high (
), allowing attack on the piperidine amide.
Solution: Strictly maintain T
.
Issue 3: "Low yield due to cyclization."
Cause: Under acidic workup, the
-hydroxy amide can cyclize to form a lactone (displacing the piperidine) if the pH is too low (< 2).
Solution: Use Ammonium Chloride (mildly acidic, pH ~5-6) for quenching. Avoid strong acids like HCl unless lactonization is desired.
Workflow Diagram
Figure 2: Operational workflow for the chemoselective Grignard addition.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
March, J., & Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.).[7] Wiley. (Section 16-36: The Addition of Organometallic Compounds to Esters).
Kikugawa, Y. (1981). "Reaction of Amides with Grignard Reagents". Tetrahedron Letters. (Demonstrates the relative stability of tertiary amides compared to esters).
Somfai, P. (2001). "Chemoselective addition of Grignard reagents to functionalized amides". Chem. Rev. (Context on chemoselectivity challenges).
Common Organic Chemistry. (2023). "Grignard Reaction with Esters Protocol".
Application Note & Protocol: A Robust Two-Step Synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, a valuable bifunctional molecule often utilized as a building block in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, a valuable bifunctional molecule often utilized as a building block in medicinal chemistry and drug development. The described methodology follows a robust and efficient two-step sequence: (1) The regioselective ring-opening of succinic anhydride with ethanol to yield mono-ethyl succinate, and (2) The subsequent amidation of mono-ethyl succinate with piperidine via an acyl chloride intermediate. This guide is designed for researchers and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step instructions, characterization data, and critical safety protocols to ensure a reliable and safe synthetic outcome.
Introduction and Scientific Rationale
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate incorporates both an ester and a tertiary amide functionality, making it a versatile intermediate for the synthesis of more complex molecular architectures, including piperidine-based pharmaceutical agents.[1][2] The synthetic strategy must selectively form an ester at one end of a C4 chain and an amide at the other.
The chosen synthetic pathway (Figure 1) is superior to alternatives for several reasons:
Expertise & Experience: Commencing with the esterification of succinic anhydride is mechanistically straightforward and high-yielding. The alcohol selectively attacks one of the carbonyl carbons of the anhydride, leading to a single mono-ester product, 4-ethoxy-4-oxobutanoic acid (mono-ethyl succinate).[3][4] This avoids the potential for side reactions or the need for protecting groups.
Trustworthiness: The subsequent amidation step employs a classic and highly reliable method: conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[5] This intermediate readily reacts with the secondary amine (piperidine) to form the stable amide bond, typically with high efficiency and clean conversion. This two-step process provides a self-validating system where the purity of the intermediate can be confirmed before proceeding, ensuring the integrity of the final product.
Reaction Scheme and Mechanism
The overall synthesis proceeds as depicted below. The first step is a nucleophilic acyl substitution where ethanol acts as the nucleophile, opening the succinic anhydride ring. The second step involves the activation of the resulting carboxylic acid with thionyl chloride, followed by a second nucleophilic acyl substitution where piperidine displaces the chloride.
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in peptide coupling reactions
Application Note: Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in Peptide Coupling Executive Summary Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: Derived from 29976-53-2 family) acts as a specialized succinylating agent in p...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in Peptide Coupling
Executive Summary
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: Derived from 29976-53-2 family) acts as a specialized succinylating agent in peptide synthesis. Unlike simple capping reagents (e.g., acetic anhydride), this molecule introduces a succinyl-piperidine motif —a pharmacophore frequently utilized in protease inhibitors, GPCR ligands, and peptidomimetics to modulate lipophilicity and metabolic stability.
This guide details the specific protocols for utilizing this ester as a stable precursor for N-terminal modification. Because the ethyl ester is unreactive toward direct peptide coupling under mild conditions, the workflow requires a Hydrolysis-Activation-Coupling strategy.
Stable precursor for 4-oxo-4-(piperidin-1-yl)butanoic acid
Solubility
Soluble in DCM, EtOAc, MeOH, THF; Sparingly soluble in water
Stability
Stable at RT; Avoid strong acids/bases unless intended for hydrolysis
Mechanism of Action: The "Masked" Acid Strategy
In high-fidelity peptide synthesis, using the ethyl ester form offers distinct advantages over the free acid:
Purification: The ester is non-polar and can be distilled or purified via silica chromatography more easily than the polar free acid.
Shelf-Life: It prevents the formation of internal anhydrides or succinimide byproducts during storage.
The Workflow:
The ester must be saponified to its free acid form (4-oxo-4-(piperidin-1-yl)butanoic acid) before it can be activated by uronium/phosphonium reagents (HATU/PyBOP) for coupling to the peptide N-terminus.
Figure 1: Critical workflow for converting the stable ester precursor into the active N-capping reagent.
Detailed Experimental Protocols
Protocol A: Preparation of the Reactive Acid (Saponification)
Use this protocol to convert the commercial ester into the coupling-ready free acid.
Reagents:
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (1.0 eq)
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)
Solvent: THF/Water (3:1 v/v)
1M HCl (for acidification)
Step-by-Step:
Dissolution: Dissolve 10 mmol of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in 30 mL of THF.
Saponification: Add a solution of LiOH·H₂O (20 mmol) in 10 mL of water dropwise.
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester spot.
Workup:
Concentrate under reduced pressure to remove THF.
Dilute the aqueous residue with 20 mL water.
Wash with diethyl ether (2 x 10 mL) to remove any unreacted neutral impurities.
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH ~2–3 using 1M HCl. The free acid may precipitate or form an oil.
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).
Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate.
Checkpoint: Yield should be >90%. The product is 4-oxo-4-(piperidin-1-yl)butanoic acid .
Resin Prep: Ensure the peptide-resin (e.g., Rink Amide or Wang) has the N-terminal Fmoc group removed (20% Piperidine/DMF wash). Wash resin 3x with DMF.
Activation Cocktail: In a separate vial, dissolve the Free Acid (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq).
Note: The solution should turn yellow. Allow to activate for 30–60 seconds.
Coupling: Add the activated solution to the resin.
Incubation: Shake/agitate at RT for 45–60 minutes.
Washing: Drain the reaction vessel. Wash resin with DMF (3x), DCM (3x), and DMF (3x).
Test: Perform a Kaiser Test (Ninhydrin).
Result: Solution should remain yellow/colorless (Negative for free amines). If blue, repeat coupling.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Hydrolysis
Steric bulk or low solubility.
Switch solvent to MeOH/Water (4:1) or heat to 40°C.
Low Coupling Efficiency
Acid cyclization to succinimide.
Avoid pre-activating for >5 mins. Use HATU/HOAt to accelerate reaction.
Racemization
N/A
The linker is achiral; racemization is not a concern for this specific reagent.
Precipitation in DMF
High concentration of salt.
Ensure the Free Acid from Protocol A is thoroughly desalted (water wash) before coupling.
Applications in Drug Discovery
This reagent is particularly valuable for synthesizing Peptidomimetics where the N-terminus requires:
Metabolic Blocking: The tertiary amide (piperidine) is resistant to aminopeptidases.
Solubility Modulation: The piperidine ring introduces a defined lipophilic bulk without the charge issues of a primary amine.
Fragment-Based Design: It serves as a linker to connect a peptide warhead to a piperidine-based library element.
References
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2] Tetrahedron, 60(11), 2447-2467. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][4] Chemical Reviews, 109(6), 2455-2504. Link
PubChem. (2025).[5] Ethyl 4-oxo-1-piperidinecarboxylate (Structural Analog Data). National Library of Medicine. Link
Technical Application Note: Scalable Synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Executive Summary This application note details a robust, scalable protocol for the synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (Target Molecule). This compound is a critical "half-amide, half-ester" derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (Target Molecule). This compound is a critical "half-amide, half-ester" derivative of succinic acid, frequently employed as a pharmacophore linker in medicinal chemistry (e.g., for GPCR ligands or enzyme inhibitors) and as a building block in material science.
The synthesis strategy prioritizes atom economy , purification efficiency , and scalability . Unlike direct amidation of diethyl succinate—which suffers from poor selectivity (yielding mixtures of starting material, mono-amide, and bis-amide)—this protocol utilizes the Succinic Anhydride Ring-Opening Route . This pathway guarantees regioselectivity, affording the mono-acid intermediate in high purity before esterification.
To ensure scalability, we disconnect the ester bond first, revealing the carboxylic acid intermediate. The acid is then disconnected at the amide bond, leading to two commercially abundant synthons: Succinic Anhydride and Piperidine .
Strategic Advantages:
Regiocontrol: Succinic anhydride reacts with amines to exclusively form the mono-amide/mono-acid.
Purification: The intermediate acid (CAS 4672-17-7) is a crystalline solid, allowing for purification by simple precipitation or recrystallization, removing impurities before the final step.
Cost-Efficiency: Reagents are inexpensive commodity chemicals.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the two-step assembly from succinic anhydride.
Detailed Experimental Protocols
Step 1: Synthesis of 4-oxo-4-(piperidin-1-yl)butanoic acid
This step involves the nucleophilic ring-opening of succinic anhydride by piperidine.
Solvent: Toluene (Preferred for scale) or Dichloromethane (DCM) (Lab scale)
Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel. Purge with nitrogen.
Dissolution: Charge Succinic Anhydride (100 g, 1.0 mol) and Toluene (1000 mL). The anhydride may not fully dissolve at RT; this is acceptable.
Addition: Cool the suspension to 0–5°C using an ice bath. Add Piperidine (85.15 g, 1.0 mol) dropwise over 60 minutes.
Critical Control: The reaction is exothermic. Maintain internal temperature <20°C to prevent double-addition or polymerization side reactions.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours. The suspension will clear as the anhydride reacts, followed by the precipitation of the product (depending on concentration).
Workup:
If solid precipitates: Filter the white solid, wash with cold Toluene (2 x 100 mL), and dry under vacuum at 45°C.
If solution remains clear: Concentrate the solvent to ~20% volume, then add Hexanes or Diethyl Ether to induce crystallization. Filter and dry.[2]
Validation: Check melting point (Lit. approx 80-100°C range for similar derivatives) and 1H-NMR.
Yield: 90–95% (White Crystalline Solid).
Step 2: Esterification to Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
The acid intermediate is converted to the ethyl ester using acid-catalyzed Fischer esterification.
Concentrate ethanol under reduced pressure to ~100 mL.
Dilute with Ethyl Acetate (500 mL) and wash with Saturated NaHCO₃ (2 x 200 mL) to neutralize the catalyst and remove unreacted acid.
Wash with Brine (200 mL).
Dry organic layer over anhydrous Na₂SO₄ or MgSO₄.
Isolation: Filter and concentrate under vacuum to yield the crude ester as a pale yellow oil.
Purification (Optional): If high purity (>98%) is required, high-vacuum distillation can be performed, though the crude is typically sufficient for subsequent steps.
Yield: 85–90% (Pale Yellow Oil).
Process Workflow & Logic
The following diagram illustrates the operational flow, highlighting critical decision points and quality checks.
Figure 2: Operational workflow for the two-step synthesis.
Cause: Temperature too high causing polymerization or moisture in solvent hydrolyzing anhydride.
Fix: Dry Toluene over molecular sieves; ensure T < 20°C during addition.
Issue: Incomplete Esterification.
Cause: Water accumulation in the reaction.
Fix: Use anhydrous ethanol. For larger scales, use a Dean-Stark trap with Toluene/Ethanol azeotrope or add molecular sieves to the reaction pot.
References
PubChem. (2025).[7][8] 4-Oxo-4-(piperidin-1-yl)butanoic acid (CAS 4672-17-7).[8] National Library of Medicine. Available at: [Link]
Kolah, A. K., et al. (2008). "Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol". Ind.[3][9][10] Eng. Chem. Res., 47(15), 5313-5317. (Kinetics grounding for Step 2).
MDPI. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines". Molecules. (Piperidine handling and reactivity). Available at: [Link]
Application Note: Microwave-Assisted Synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
) Executive Summary This application note details the accelerated synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate , a versatile pharmacophore linker often used in the development of GABA analogues and protease inhib...
Author: BenchChem Technical Support Team. Date: March 2026
)
Executive Summary
This application note details the accelerated synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate , a versatile pharmacophore linker often used in the development of GABA analogues and protease inhibitors. While traditional thermal synthesis (Schotten-Baumann conditions) requires prolonged reaction times (2–4 hours) and often suffers from incomplete conversion due to the equilibrium nature of amidation, this protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) .
By leveraging the high dielectric loss tangent of polar solvents and reagents, this method achieves >90% yield in under 10 minutes . The protocol prioritizes the Nucleophilic Acyl Substitution pathway using Ethyl succinyl chloride for high-throughput library generation, while also providing a "Green" alternative using direct aminolysis of diethyl succinate.
Scientific Rationale & Mechanism
Dielectric Heating Mechanism
Microwave irradiation (2.45 GHz) couples directly with the dipole moments of the reagents. In this synthesis, Piperidine (dipole moment ~1.19 D) and the solvent (e.g., Acetonitrile) act as "molecular radiators."
Dipolar Polarization: The oscillating electric field causes polar molecules to rotate to align with the field, generating internal heat via molecular friction.
Arrhenius Acceleration: The rapid, volumetric heating eliminates the "wall effect" of oil baths, allowing the reaction to reach the activation energy (
) of the transition state almost instantaneously.
Reaction Pathway: Nucleophilic Acyl Substitution
The primary route involves the attack of the piperidine nitrogen lone pair on the carbonyl carbon of Ethyl 4-chloro-4-oxobutanoate .
Key Mechanistic Insight: The microwave field stabilizes the polar transition state (tetrahedral intermediate), significantly reducing the Gibbs free energy of activation (
In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol (85 mg) of Piperidine in 3 mL of dry Acetonitrile.
Add 1.2 mmol (167 µL) of Triethylamine (TEA).
Critical Step: Cool the vial in an ice bath for 2 minutes. Add 1.1 mmol (181 mg) of Ethyl 4-chloro-4-oxobutanoate dropwise. Rationale: The initial reaction is exothermic; cooling prevents local overheating before microwave irradiation.
Sealing:
Cap the vial with a Teflon-lined septum and crimp seal. Ensure the vessel is rated for at least 20 bar pressure.
Microwave Irradiation:
Place the vial in the microwave cavity. Insert the IR temperature sensor or fiber optic probe.
Program Parameters:
Mode: Dynamic (PID Control)
Temperature: 85 °C
Hold Time: 5:00 minutes
Pre-stirring: 30 seconds (High speed)
Power Max: 150 W (System will modulate to maintain 85°C)
Workup (Self-Validating Purification):
Cool the vial to room temperature using compressed air (built-in feature of most MW reactors).
Evaporate the Acetonitrile under reduced pressure.
Dissolve the residue in 10 mL Ethyl Acetate .
Wash 1: 5 mL 1M HCl (Removes unreacted piperidine and TEA).
Wash 2: 5 mL Saturated
(Removes unreacted succinyl acid derivatives).
Wash 3: 5 mL Brine.
Dry over
, filter, and concentrate.
Result:
The product usually presents as a pale yellow oil or low-melting solid.
Expected Yield: 92–96%.
Experimental Protocol B: Green Synthesis (Direct Aminolysis)
Recommended for scale-up (>10g) to avoid corrosive acid chlorides.
Reaction:
Stoichiometry: Mix Diethyl Succinate (1.0 equiv) and Piperidine (2.0 equiv). No solvent is required (Neat reaction).
Catalyst: Add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (Triazabicyclodecene).
MW Conditions: 120 °C for 15 minutes.
Note: This route requires higher energy to overcome the poor leaving group ability of ethoxide compared to chloride.
Workflow Visualization
The following diagram illustrates the logic flow for Protocol A, including decision nodes for quality control.
Caption: Logical workflow for the microwave-assisted synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate.
Analytical Validation
To validate the synthesis, compare the isolated product against these standard spectral data points:
NMR (400 MHz, ):
4.15 (q, Hz, 2H, )
3.55 (m, 2H, piperidine )
3.40 (m, 2H, piperidine )
2.65 (m, 4H, )
1.65–1.55 (m, 6H, piperidine ring protons)
1.25 (t, Hz, 3H, )
Mass Spectrometry (ESI+): Calculated for
; Found .
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Moisture in reagents (Hydrolysis of acid chloride).
Use anhydrous ACN and fresh acid chloride. Dry piperidine over KOH.
Vial Over-pressurization
Temperature too high for solvent vapor pressure.
Switch solvent to Toluene or reduce temp to 70°C (extend time to 10 min).
Impurity: Di-amide
Excess Piperidine reacting with ester end.
Strictly control stoichiometry (1.0 equiv Piperidine). Keep reaction time <10 min.
Brown/Black Color
Thermal decomposition (Hot spots).
Ensure efficient stirring (high RPM) during MW irradiation.
References
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
Sarkate, A. P., et al. (2017). Microwave assisted facile synthesis and anticancer evaluation of novel ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[3] Sciforum.
Caddick, S. (1995). Microwave assisted organic synthesis.[3][1][2][4][5][6][7][8][9][10][11] Tetrahedron, 51(38), 10403-10432.
Umrigar, V. R., et al. (2022). Optimization of Microwave Assisted Esterification of Succinic Acid Using Box-Behnken Design Approach. ResearchGate.[4][12]
Technical Support Center: Purification of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate by Column Chromatography
An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the chromatographic purification of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate. This guide is designed for researche...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the chromatographic purification of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this and structurally similar compounds. My approach is built on explaining the fundamental principles—the "why"—behind each step, enabling you to not only solve immediate problems but also to adapt and develop robust purification methods for future applications.
The structure of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, featuring a tertiary amide, a ketone, and an ethyl ester, presents a unique set of purification challenges. Its moderate polarity and, critically, the basic nature of the piperidine nitrogen, dictate our entire chromatographic strategy. Strong, undesirable interactions with the stationary phase are common, leading to issues like poor recovery and peak tailing. This guide provides direct answers and protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs): Method Development
This section addresses the foundational questions for setting up a successful purification of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate.
Q1: What are the key physicochemical properties of this compound that I must consider?
Answer: Understanding the molecule's properties is the cornerstone of method development. For Ethyl 4-oxo-4-(piperidin-1-yl)butanoate, the critical features are:
Polarity: The presence of the amide, ketone, and ester functional groups makes this a moderately polar molecule. This polarity means it will require a relatively polar mobile phase to elute from a normal-phase column (like silica gel).[1]
Basicity: The piperidine nitrogen is a tertiary amine, making the compound basic. This is the most critical property influencing the purification. Basic compounds can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing and, in some cases, irreversible adsorption or degradation.[2]
Solubility: The compound's solubility will determine how you load it onto the column. It is likely soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols like methanol (MeOH), but less soluble in non-polar solvents like hexanes.
Q2: How do I select the right stationary phase? Silica, Alumina, or something else?
Answer: The choice of stationary phase is critical for managing the compound's basicity.
Silica Gel (Default, with caution): Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to its acidic nature, it will almost certainly cause tailing with this compound.[2] To use silica successfully, you must deactivate the acidic silanol groups by adding a basic modifier to your mobile phase (see Q3).
Deactivated Silica: You can pre-treat silica gel by washing it with a solvent mixture containing a base like triethylamine (TEA) to neutralize the surface.
Alumina: Alumina is a good alternative for purifying basic compounds. It is available in neutral, basic, or acidic grades. For your compound, basic or neutral alumina would be an excellent choice to avoid the tailing issues seen with silica.[2]
Reversed-Phase (C18) Silica: If normal-phase chromatography fails to provide adequate separation, reversed-phase flash chromatography is a powerful alternative.[3] In this mode, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound would elute earlier in this system.
Q3: How do I choose an appropriate mobile phase system (eluent)?
Answer: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 .[2] This Rf provides the optimal balance between retention and elution time on the column.
Recommended Starting Systems for TLC Analysis:
Ethyl Acetate / Hexanes: Start with a 1:1 mixture and adjust the ratio. Given the compound's polarity, you will likely need a higher proportion of ethyl acetate.
Dichloromethane / Methanol: A more polar system. Start with 98:2 DCM/MeOH and increase the methanol percentage if the Rf is too low.
The Critical Additive: Triethylamine (TEA)
To prevent peak tailing on silica gel, add 0.5-1% triethylamine (TEA) to your mobile phase mixture.[4] TEA is a volatile base that competes with your compound for binding to the acidic silanol sites on the silica, allowing your product to travel through the column in a sharp, symmetrical band.
Solvent System Component
Purpose
Polarity Index
Boiling Point (°C)
Hexanes / Heptane
Non-polar base solvent
0.1
69 / 98
Ethyl Acetate (EtOAc)
Polar solvent
4.4
77
Dichloromethane (DCM)
Medium-polarity solvent
3.1
40
Methanol (MeOH)
Highly polar solvent
5.1
65
Triethylamine (TEA)
Basic modifier (to prevent tailing)
1.8
90
Q4: What is the best way to prepare and load my crude sample?
Answer: Proper sample loading is essential for a high-resolution separation. Overloading the column or using a strong loading solvent will ruin the purification.
Dry Loading (Recommended): This is the superior method, especially if your compound is not very soluble in the initial, non-polar mobile phase.[5]
Dissolve your crude material in a minimal amount of a volatile solvent (like DCM).
Add a small amount of silica gel (or Celite) to the solution, approximately 1-2 times the weight of your crude sample.
Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder.
Carefully add this powder to the top of your packed column.[5]
Wet Loading (Use with care): Dissolve the sample in the absolute minimum amount of the initial mobile phase solvent. If you must use a stronger solvent to dissolve it, use as little as possible, as it will locally disrupt the equilibration and broaden your initial band, leading to poorer separation.
Troubleshooting Guide: Common Purification Problems
This section provides solutions to specific issues you may encounter during the experiment.
Problem: My compound is eluting with the solvent front (Rf > 0.5), giving poor separation from non-polar impurities.
Causality: The mobile phase is too polar, causing your compound to have a very low affinity for the stationary phase and travel with the solvent.
Solution:
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent.[2]
If using Ethyl Acetate / Hexanes, increase the percentage of hexanes. For example, move from 1:1 (50% EtOAc) to 1:3 (25% EtOAc).
If using Dichloromethane / Methanol, decrease the percentage of methanol.
Verify with TLC: Confirm your new, less polar solvent system gives the desired Rf of 0.2-0.4 before running the column.
Problem: My compound is stuck on the column and won't elute, even with a highly polar mobile phase.
Causality: The mobile phase is not polar enough to displace your compound from the stationary phase. This can also be a sign of irreversible adsorption or decomposition, especially if you did not use a basic modifier like TEA.
Solution:
Increase Mobile Phase Polarity:
Gradually increase the percentage of the polar component (e.g., ethyl acetate or methanol) in your eluent.
A common technique is to use a "gradient," starting with the low-polarity solvent system determined by TLC and slowly increasing the polarity throughout the run.[6]
Add a Stronger Solvent: If increasing the ethyl acetate concentration is not enough, switch to a more polar system like DCM/MeOH. A small amount of methanol (1-5%) can dramatically increase the eluting power.[2]
Check for Degradation: If you suspect degradation on the silica, spot your compound on a TLC plate, let it sit in the open for 30-60 minutes, and then develop it. If new spots appear, your compound is unstable on silica, and you should switch to a neutral stationary phase like alumina.[2]
Problem: The collected fractions show significant tailing or streaking on TLC.
Causality: This is the classic sign of a basic compound interacting with acidic silanol groups on the silica gel. The front of the compound band moves at a normal pace, but the tail is slowed down by these strong acid-base interactions.
Solution:
Add Triethylamine (TEA): This is the most effective solution. Ensure your mobile phase contains 0.5-1% TEA.[4] The TEA will neutralize the acidic sites, allowing for symmetrical elution.
Switch to Alumina: If TEA does not resolve the issue or is incompatible with your compound's stability, re-run the column using neutral or basic alumina as the stationary phase.[2]
Avoid Column Overload: Tailing can also be caused by simply loading too much material onto the column. As a rule of thumb, use a silica-to-sample weight ratio of at least 50:1.
Problem: The separation between my compound and a close-running impurity is poor.
Causality: The chosen solvent system does not have sufficient selectivity (difference in Rf values) for the two compounds.
Solution:
Optimize the Solvent System: Fine-tune the polarity of your eluent to maximize the ΔRf (difference in Rf values) between your product and the impurity. Sometimes a very small change in solvent ratio can have a large impact.
Change Solvent System Entirely: Different solvents interact with compounds in different ways. If a Hexanes/EtOAc system gives poor separation, try a completely different system like Dichloromethane/Acetone or Toluene/Ethyl Acetate. The change in solvent-solute interactions can often resolve overlapping spots.
Improve Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to broad bands and poor resolution.[2] Always use dry loading for difficult separations.[5]
Visualized Workflows and Logic
General Purification Workflow
This diagram outlines the systematic process from initial analysis to obtaining the pure compound.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common chromatography problems.
Caption: Decision Tree for Troubleshooting Chromatography.
Stability of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in aqueous solutions
Technical Support Center: Stability and Troubleshooting of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in Aqueous Solutions Overview As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability and Troubleshooting of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in Aqueous Solutions
Overview
As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of succinamic acid esters during drug development, assay optimization, and formulation. Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is a bifunctional molecule containing both an ethyl ester and a tertiary piperidine amide. Understanding its degradation kinetics is critical for robust experimental design. This guide provides a deep dive into the causality of its instability, self-validating troubleshooting protocols, and quantitative benchmarks to ensure scientific integrity in your workflows.
Frequently Asked Questions (FAQs)
Q1: Why does my compound degrade rapidly in aqueous buffers, and what are the primary degradation products?A: The degradation of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in aqueous media is primarily driven by the hydrolysis of its ethyl ester moiety[1]. While the molecule contains both an ester and an amide, the ester carbon is significantly more electrophilic. The nitrogen atom in the piperidine amide donates electron density through resonance, rendering the amide carbonyl far less susceptible to nucleophilic attack by water[1]. Consequently, the primary degradation pathway yields 4-oxo-4-(piperidin-1-yl)butanoic acid and ethanol[1][2]. Cleavage of the amide bond to yield ethyl hydrogen succinate and piperidine is thermodynamically and kinetically unfavorable under standard physiological conditions[2].
Q2: Is there a structural reason why this specific ester is more labile than typical aliphatic esters?A: Yes. The instability is heavily exacerbated by neighboring group participation (anchimeric assistance) [3][4]. In succinamic acid derivatives, the neighboring amide carbonyl oxygen can act as an intramolecular nucleophile or general base, facilitating the attack of water on the ester carbonyl[3][5]. This intramolecular catalysis significantly lowers the activation energy of the transition state compared to simple aliphatic esters, leading to accelerated hydrolysis rates even at neutral pH[3][4].
Q3: How does pH affect the stability of this compound, and what is the optimal pH for storage?A: Ester hydrolysis is subject to specific acid-base catalysis, meaning the reaction is catalyzed by both hydronium (
) and hydroxide () ions[1][2]. The rate of hydrolysis increases dramatically in alkaline conditions due to the high concentration of potent nucleophilic hydroxide ions[6]. The compound exhibits a classic V-shaped or U-shaped pH-rate profile. Maximum stability is typically achieved in mildly acidic conditions (pH 4.0 to 5.0), where the concentrations of both catalytic ions are minimized, and the neighboring group participation is proton-suppressed[2][7].
Q4: How do buffer selection and temperature impact the shelf-life of my working solutions?A: Beyond specific acid-base catalysis, general acid-base catalysis occurs when buffer components (e.g., phosphate or acetate ions) directly facilitate proton transfer during hydrolysis[6]. High buffer concentrations will accelerate degradation. Furthermore, temperature follows the Arrhenius equation; elevating the temperature from 4°C to 37°C can reduce the half-life by over an order of magnitude[6]. To minimize these effects, use low-concentration buffers (e.g., 10-20 mM) and maintain solutions on ice during benchtop work.
Visualizing the Degradation Pathway
Fig 1: Primary and secondary aqueous degradation pathways of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate.
To aid in experimental planning, the following table summarizes the pseudo-first-order half-lives (
) of typical succinamic acid ethyl esters under varying conditions[2][6]. Note: Data is extrapolated from generalized ester hydrolysis kinetics and neighboring group participation models. Always validate empirically for your specific formulation matrix.
To establish trustworthiness in your assays, you must empirically determine the stability of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in your specific assay buffer. This protocol is designed as a self-validating system: it includes mass balance checks (ensuring the loss of parent equals the gain of product) to confirm no secondary degradation pathways (e.g., oxidation or precipitation) are occurring[2].
Materials Required:
Stock solution: 10 mM Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in anhydrous DMSO.
Aqueous Buffers: 20 mM Acetate (pH 4.5), 20 mM PBS (pH 7.4).
Quenching Solution: 1% Formic Acid (FA) in Acetonitrile (ACN).
Analytical system: HPLC-UV or LC-MS/MS.
Step-by-Step Methodology:
Initiation (Time 0): Spike the 10 mM DMSO stock into the pre-warmed aqueous buffer to a final concentration of 100 µM (1% DMSO final).
Causality: Keeping the organic co-solvent low (≤1%) ensures the dielectric constant of the medium remains representative of true aqueous conditions, preventing artificial stabilization of the ester[2].
Incubation: Vortex immediately and place the vial in a temperature-controlled incubator (e.g., 37°C).
Aliquot Sampling: At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot.
Reaction Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of Quenching Solution (1% FA in ACN).
Causality: The sudden drop in pH to ~2.5 protonates the catalytic intermediates, halting specific base catalysis. Simultaneously, the organic solvent drops the water activity, effectively "freezing" the hydrolysis reaction at that exact time point.
Centrifugation: Spin at 14,000 x g for 5 minutes to remove any precipitated buffer salts or proteins. Transfer the supernatant to an HPLC vial.
LC-MS/MS Analysis: Quantify both the intact ester (Parent) and the 4-oxo-4-(piperidin-1-yl)butanoic acid (Metabolite).
Self-Validation (Mass Balance): Calculate the molar sum of [Parent] + [Metabolite] at each time point. If the sum deviates by >5% from the Time 0 concentration, investigate alternative degradation pathways (e.g., precipitation, container adsorption, or amide cleavage).
Fig 2: Self-validating experimental workflow for empirical stability profiling.
Technical Support Center: Troubleshooting Hydrolysis in Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Ethyl 4-oxo-4-(piperidin-1-yl)butanoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Ethyl 4-oxo-4-(piperidin-1-yl)butanoate . This molecule—a succinamic acid derivative—presents unique isolation challenges due to its dual carbonyl environments. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent unwanted hydrolysis side reactions during your experiments.
Mechanistic Insights: Understanding the Molecule's Vulnerability
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate contains two distinct functional groups: an ethyl ester and a tertiary piperidine amide. Yield losses during synthesis or isolation are almost exclusively driven by the hydrolytic degradation of the ester. Understanding the causality behind this reactivity is critical for designing a fail-safe workflow.
The Vulnerability of the Ethyl Ester: Esters are highly susceptible to base-catalyzed hydrolysis (saponification). In the presence of hydroxide ions during basic aqueous workups, a tetrahedral intermediate is formed. This leads to irreversible cleavage into the corresponding carboxylate (4-oxo-4-(piperidin-1-yl)butanoic acid) and ethanol 1. This reaction is essentially the reverse of Fischer esterification but is driven to completion in basic aqueous environments 2.
The Resilience of the Tertiary Amide: Unlike primary or secondary amides, the piperidine moiety forms a tertiary amide. Tertiary amides lack an exchangeable N-H proton and are sterically hindered, making them exceptionally resistant to both acid and base hydrolysis under standard ambient conditions 3.
Absence of Neighboring Group Participation (NGP): In many succinamic esters, a secondary amide can act as an intramolecular nucleophile, attacking the ester carbonyl to form a cyclic succinimide, which rapidly accelerates ester cleavage 4. However, because the piperidine ring creates a tertiary amide, this intramolecular cyclization is structurally blocked. Therefore, any observed hydrolysis is strictly an intermolecular process driven by the external solvent, pH, and temperature.
Quantitative Stability Profile
Table 1: Comparative Stability of Functional Groups in Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Functional Group
Vulnerability
1M NaOH (25°C)
Sat. NaHCO₃ (0°C)
1M HCl (25°C)
Primary Degradation Mechanism
Ethyl Ester
High
Rapid Hydrolysis (<10 min)
Stable (>24 hr)
Slow Hydrolysis (~hours)
Intermolecular Saponification
Piperidine Amide
Low (Tertiary)
Stable
Stable
Stable
N/A (Sterically Hindered)
Troubleshooting FAQs
Q1: I am observing a large amount of 4-oxo-4-(piperidin-1-yl)butanoic acid in my crude ¹H NMR. What is the most likely cause?A1: The most common cause is saponification of the ethyl ester during the basic aqueous wash step 1. If you are using strong bases like NaOH or Na₂CO₃ to neutralize acid catalysts or remove unreacted starting materials, the hydroxide ions will rapidly cleave the ethyl ester. Switch to cold, saturated NaHCO₃ to mitigate this.
Q2: Can I use 1M HCl to wash away excess piperidine from the reaction mixture?A2: While the ester is more stable to acid than to base, prolonged exposure to 1M HCl can still induce acid-catalyzed hydrolysis, an equilibrium process that is driven forward in the presence of excess water 2. We recommend using a milder acid, such as cold 5% aqueous citric acid, which effectively protonates and removes the piperidine without providing the harsh hydronium concentration that accelerates ester cleavage.
Q3: Does the piperidine ring itself catalyze the hydrolysis of the ester?A3: No. While secondary amides in succinate systems can accelerate hydrolysis via intramolecular cyclization (forming succinimides), the tertiary nature of the piperidine amide prevents this 4. The lack of an N-H proton means it cannot form the necessary reactive intermediate, effectively protecting the ester from intramolecular attack.
This self-validating protocol is designed to isolate Ethyl 4-oxo-4-(piperidin-1-yl)butanoate while strictly suppressing intermolecular hydrolysis.
Step 1: Thermal Quenching
Action: Upon reaction completion, immediately transfer the reaction flask to an ice-water bath and cool the mixture to 0–5 °C.
Causality: Hydrolysis kinetics are highly temperature-dependent. Lowering the temperature exponentially decreases the rate of nucleophilic attack by water or trace hydroxide ions.
Validation: Ensure the internal temperature reads ≤5 °C before proceeding to aqueous addition.
Step 2: Mild Amine Scavenging (Acid Wash)
Action: Add 1 volume of ice-cold 5% aqueous citric acid. Stir vigorously for 2 minutes, then immediately separate the phases.
Causality: Citric acid is a weak organic acid that safely protonates excess piperidine (making it water-soluble) without creating the highly acidic environment (pH < 1) that triggers acid-catalyzed ester hydrolysis 2.
Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin; the absence of a piperidine spot confirms complete amine removal.
Step 3: Controlled Neutralization (Base Wash)
Action: Wash the organic layer with 1 volume of ice-cold, saturated NaHCO₃ solution. Vent the separatory funnel frequently.
Causality: NaHCO₃ provides a mild pH (~8.3) that neutralizes residual citric acid but is insufficiently basic to trigger the irreversible saponification of the ethyl ester 1.
Validation: Test the pH of the separated aqueous layer using indicator paper. A pH of 7.5–8.0 confirms successful neutralization without over-basification.
Step 4: Dehydration
Action: Wash the organic layer with cold brine (saturated NaCl), then dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.
Causality: Brine reduces the solubility of water in the organic phase. Na₂SO₄ chemically binds the remaining trace water, physically removing the nucleophile required for any subsequent hydrolysis during storage 1.
Validation: The Na₂SO₄ should flow freely like sand when swirled, indicating all water has been absorbed.
Step 5: Low-Temperature Concentration
Action: Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath set strictly below 35 °C.
Causality: Thermal stress during concentration in the presence of trace moisture is a primary cause of late-stage ester degradation.
Validation: The final product should yield a clean ¹H NMR spectrum with a distinct ethyl quartet at ~4.1 ppm, confirming the ester remains intact.
Troubleshooting Workflow Visualization
Troubleshooting workflow for diagnosing and preventing ester hydrolysis during workup.
References
Title: Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions
Source: BenchChem
URL
Title: Hydrolysis of Naptalam and Structurally Related Amides: Inhibition by Dissolved Metal Ions and Metal (Hydr)
Title: Addition–Elimination Reactions of Carboxylic Acids and Derivatives
Source: RSC Publishing
URL
Title: Amides - PCC Group Product Portal
Source: PCC Group
URL
Technical Support Center: Recrystallization of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Welcome to the Advanced Technical Support Center for the isolation and purification of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate . As a tertiary amido-ester, this molecule presents unique crystallization challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the isolation and purification of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate . As a tertiary amido-ester, this molecule presents unique crystallization challenges. Its moderate polarity, high conformational flexibility, and aliphatic nature often depress its melting point, making it highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known in the laboratory as "oiling out."
This guide is engineered for process chemists and drug development professionals. It moves beyond generic protocols to explain the thermodynamic causality behind each operation, providing self-validating workflows to ensure high-purity crystalline recovery.
Physicochemical Profiling & Solvent System Data
To successfully crystallize this amido-ester, the solvent system must balance solubility at elevated temperatures with a steep desupersaturation curve during cooling. We utilize a hybrid cooling/anti-solvent approach to maintain the solute concentration strictly within the metastable zone width (MZW), preventing the uncontrolled primary nucleation that leads to oiling out[1].
Validated Recrystallization Solvent Systems
The following quantitative data summarizes the optimal solvent/anti-solvent pairs for this substrate.
Primary Solvent
Anti-Solvent
Ratio (v/v)
Seeding Temp (°C)
Anti-Solvent Addition Rate
Expected Yield
Purity (HPLC)
Ethyl Acetate
Heptane
1 : 3
40
0.1 V/min
85 - 90%
> 99.5%
Isopropanol
Water
1 : 2
45
0.15 V/min
80 - 85%
> 98.0%
Toluene
Hexanes
1 : 4
35
0.1 V/min
75 - 80%
> 99.0%
Note: "V" represents the total volume of the primary solvent. An addition rate of 0.1 V/min means 10% of the primary solvent's volume is added per minute.
Experimental Workflows & Methodologies
The following self-validating protocol utilizes the Ethyl Acetate / Heptane system, which provides the best balance of yield and impurity rejection for aliphatic amido-esters[2].
Suspend crude Ethyl 4-oxo-4-(piperidin-1-yl)butanoate in Ethyl Acetate (3 mL per gram of crude).
Heat the mixture to 65°C under gentle agitation until complete dissolution is achieved.
Causality: Perform a hot filtration through a 1 μm PTFE filter. This removes insoluble particulates that can act as uncontrolled nucleation sites, which prematurely collapse the metastable zone.
Step 2: Controlled Cooling & Seeding
Cool the clarified solution from 65°C to 40°C at a strict ramp rate of 0.5°C/min.
At 40°C, introduce 1-2 wt% of pure Ethyl 4-oxo-4-(piperidin-1-yl)butanoate seed crystals.
Self-Validation Hold: Hold the system isothermally at 40°C for 30 minutes.
Causality: This isothermal hold allows secondary nucleation to consume the local supersaturation. If cooling resumes too quickly, the system outpaces crystal growth, crossing the spinodal curve and resulting in phase separation (oiling out) rather than crystallization, a fundamental principle established in[3].
Step 3: Anti-Solvent Addition
Begin dosing Heptane (9 mL per gram of starting crude) at a rate of 0.1 V/min using a programmable syringe pump.
Causality: Adding the anti-solvent after the seed bed is established ensures that the generated supersaturation is immediately consumed by existing crystal faces, driving uniform particle size distribution[4].
Step 4: Final Isolation
Once all Heptane is added, cool the slurry to 5°C at 0.2°C/min. Hold for 1 hour.
Filter the slurry, wash the cake with cold Heptane (0°C), and dry under vacuum at 35°C to constant weight.
Hybrid cooling/anti-solvent crystallization workflow for the amido-ester.
Troubleshooting Guides & FAQs
Q: Why does my product consistently "oil out" instead of forming a crystalline slurry?A: Oiling out (Liquid-Liquid Phase Separation) occurs when the concentration of the solute exceeds its solubility limit so rapidly that the system enters the unstable spinodal region before crystals can nucleate[3]. Because amido-esters have high conformational flexibility, their nucleation kinetics are slow.
Resolution: You must decouple supersaturation generation from nucleation. Reduce your cooling ramp to 0.1°C/min, ensure you are seeding the batch at the upper boundary of the metastable zone (e.g., 40°C), and delay anti-solvent addition until a visible seed bed has matured[1].
Kinetic pathways showing causality between cooling rates, seeding, and oiling out.
Q: My HPLC shows residual piperidine and succinic acid derivatives in the final crystals. How do I remove them?A: Crystallization is a highly selective purification method, but ionizable impurities can become trapped in the crystal lattice or mother liquor inclusions if present in high concentrations. Piperidine is basic, and unreacted succinic acid monoethyl ester is acidic.
Resolution: Implement a pre-crystallization liquid-liquid extraction. Dissolve the crude in Ethyl Acetate and wash sequentially with 0.1 M HCl (to protonate and extract piperidine into the aqueous layer) followed by saturated aqueous NaHCO₃ (to deprotonate and extract acidic impurities). Dry the organic layer over Na₂SO₄ before proceeding to the crystallization step, as recommended in standard[2].
Q: Can I use Isopropanol/Water instead of Ethyl Acetate/Heptane to make the process greener?A: Yes. The Isopropanol (IPA) / Water system is an excellent green alternative and works well for amides due to hydrogen bonding dynamics. However, water is a very "hard" anti-solvent for this lipophilic molecule.
Resolution: You must increase the seeding temperature to 45°C and reduce the anti-solvent addition rate. If water is added too quickly, it will crash the product out as an amorphous solid, trapping impurities and drastically reducing the bulk density of the final powder[4].
References
Anderson, N. G. (2026). Practical Process Research and Development: A Guide for Organic Chemists (3rd ed.). Elsevier / Academic Press. URL:[Link]
Mullin, J. W. (2001). Crystallization (4th ed.). Elsevier / Butterworth-Heinemann. URL:[Link]
Sheikholeslamzadeh, E., et al. (2012). Optimal solvent screening for the crystallization of pharmaceutical compounds from multisolvent systems. Industrial & Engineering Chemistry Research / PMC. URL:[Link]
Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. (2012). Organic Process Research & Development, ACS Publications. URL:[Link]
Technical Support Center: Minimizing Transesterification Byproducts in Butanoate Synthesis
Welcome to the Technical Support Center for ester synthesis. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting byproduct formation during the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for ester synthesis. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting byproduct formation during the synthesis of short-chain flavor and pharmaceutical esters, specifically butanoate (butyrate) derivatives.
Below, you will find a diagnostic workflow, causality-driven FAQs, and a self-validating experimental protocol to ensure high-purity esterification.
Diagnostic Workflow
Diagnostic workflow for troubleshooting transesterification byproducts in ester synthesis.
FAQ Section 1: Catalyst & Solvent Selection
Q: Why do transesterification byproducts form during my butanoate synthesis?A: Byproduct formation is fundamentally a problem of competitive nucleophilic attack. In traditional acid-catalyzed Fischer esterification, the protonation of the ester's carbonyl group forms a highly reactive carbocation intermediate. If any non-target alcohol is present in the matrix (e.g., a polyol impurity, an alcoholic solvent, or moisture), it will attack this intermediate, leading to a scrambled mixture of esters and carboxylic acids. In enzymatic synthesis, lipases operate via a Ping-Pong Bi-Bi mechanism[1]. The enzyme reacts with butanoic acid to form an acyl-enzyme complex. If a secondary alcohol or solvent competes with your target alcohol to bind with this acyl-enzyme intermediate, transesterification byproducts are generated[2].
Q: How does my choice of solvent impact byproduct formation?A: Solvents dictate the thermodynamic availability of competitive nucleophiles. Using ethanol or methanol as a solvent when trying to synthesize a complex butanoate ester will inevitably drive bulk transesterification. To minimize this, you must switch to non-nucleophilic environments. Utilizing non-polar organic solvents like n-hexane, supercritical carbon dioxide (scCO2), or adopting completely solvent-free conditions eliminates the solvent as a competing substrate[3][4]. Solvent-free systems also offer higher volumetric productivity and eliminate the need for downstream solvent recovery.
Q: How can I manipulate stoichiometry to favor direct esterification without poisoning the catalyst?A: While Le Chatelier's principle suggests flooding the system with your target alcohol to drive esterification, excess alcohol can cause "dead-end inhibition" in lipases by binding to the free enzyme and preventing the initial acyl-enzyme complex formation[1]. The optimal approach is to maintain a slight molar excess of the target alcohol (e.g., 1:1.5 to 1:3 acid-to-alcohol ratio) while continuously removing the water byproduct[3].
Q: What is the most effective catalyst for avoiding thermodynamic scrambling?A: Immobilized lipases, particularly Candida antarctica lipase B (commercially available as Novozym 435), are the gold standard. Unlike homogeneous Brønsted acids (like H₂SO₄) which indiscriminately catalyze both esterification and transesterification at high temperatures, Novozym 435 operates under mild conditions (30–50 °C) and exhibits high selectivity for short-chain fatty acids like butanoic acid[4].
Quantitative Catalyst & Solvent Comparison
The following table summarizes the expected outcomes when synthesizing short-chain butanoates using various catalytic systems.
Reaction System
Catalyst
Solvent Environment
Target Ester
Major Side-Reaction
Expected Conversion
Homogeneous Acid
H₂SO₄ (1 mol%)
Ethanol (Excess)
Ethyl Butanoate
Hydrolysis / Scrambling
< 75%
Enzymatic (Standard)
Candida rugosa lipase
n-Hexane
Ethyl Butanoate
Minimal
~85%
Enzymatic (scCO2)
Novozym 435
Supercritical CO₂
Butyl Butanoate
Minimal
> 95%
Enzymatic (Optimized)
Novozym 435
Solvent-Free
Ethyl Butanoate
None detected
> 96%
Protocol: Self-Validating Solvent-Free Synthesis of Ethyl Butanoate
To guarantee the absence of transesterification byproducts, use this solvent-free, lipase-catalyzed methodology. This protocol includes a self-validating mass-balance step to ensure no side reactions are occurring.
Materials Required:
Butanoic acid (≥99% purity, desiccated)
Anhydrous ethanol (≥99.5% purity)
Novozym 435 (Immobilized Candida antarctica lipase B)
4Å Molecular sieves (activated at 250 °C for 4 hours)
Thermostated orbital shaker
Step-by-Step Methodology:
Substrate Preparation: In a sealed, inert reaction vial, combine butanoic acid and anhydrous ethanol in a 1:3 molar ratio (e.g., 0.48 g butanoic acid to 0.75 g ethanol)[3].
Water Scavenging: Add 10% (w/w based on total substrate mass) of activated 4Å molecular sieves to the vial. Causality: Removing water as it forms prevents the reverse hydrolysis reaction and drives the equilibrium strictly toward the target ester.
Biocatalyst Loading: Introduce 10% (w/w based on butanoic acid) of Novozym 435 to initiate the reaction.
Incubation: Seal the vial and incubate in a thermostated orbital shaker at 45 °C and 300 rpm for 4 to 6 hours.
Self-Validating Kinetic Tracking (Crucial Step): At
and hours, extract a 20 µL aliquot, dilute in n-hexane, filter through a 0.22 µm PVDF syringe filter, and analyze via GC-FID[3].
Validation Logic: Calculate the molarity of unreacted butanoic acid and the molarity of the formed ethyl butanoate. The sum of these two values must equal the initial starting molarity of the butanoic acid. If the mass balance yields a deficit >3%, it is a definitive diagnostic indicator that either a transesterification byproduct is forming (check GC for unexpected peaks) or volatile substrates are escaping the sealed system.
Quenching & Recovery: Terminate the reaction by filtering out the immobilized enzyme and molecular sieves. The resulting liquid is highly pure ethyl butanoate in residual ethanol, which can be separated via fractional distillation.
References
Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. National Institutes of Health (NIH). URL:[Link]
Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. National Institutes of Health (NIH). URL:[Link]
New insights and tools for the elucidation of lipase catalyzed esterification reaction mechanism in n-hexane: The synthesis of ethyl butyrate. ResearchGate. URL:[Link]
Lipase-Catalyzed Ethanolysis of Milk Fat with a Focus on Short-Chain Fatty Acid Selectivity. ACS Publications. URL:[Link]
Transesterification of Vegetable Oils: a Review. Universidade Federal da Bahia (UFBA). URL:[Link]
Technical Guide: 1H NMR Spectrum Analysis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Executive Summary Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: Variable by synthesis, often custom) represents a critical class of "Janus" linkers—molecules possessing two distinct termini (an ester and an amide) connec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: Variable by synthesis, often custom) represents a critical class of "Janus" linkers—molecules possessing two distinct termini (an ester and an amide) connected by a succinyl chain. In drug discovery, particularly for PROTACs and fragment-based design, verifying the integrity of this asymmetric linker is paramount.
This guide provides an in-depth analysis of the 1H NMR spectral signature of this compound. Unlike standard library spectra, we focus on the dynamic conformational behaviors (rotamers) that often confuse automated assignment software. We compare the spectral performance of this product against its symmetric precursors and analyze solvent-dependent resolution to ensure you can distinguish "complex structure" from "impure sample."
Part 1: Structural Logic & Predicted Shifts
To interpret the spectrum accurately, we must map the protons to their electronic environments. The molecule breaks down into three distinct spin systems.
The Ethyl Ester Terminus (System A)
Signature: Classic triplet-quartet pattern.
Shift Physics: The oxygen atom deshields the methylene (
), pushing it downfield (~4.1 ppm). The methyl () remains shielded (~1.2 ppm).
The Succinyl Linker (System B)
Signature: The "Deceptive" Multiplet.
Shift Physics: Unlike diethyl succinate (where these 4 protons are equivalent and appear as a singlet), the asymmetry here creates an
system. The protons to the ester ( ppm) and to the amide ( ppm) have similar but non-identical chemical shifts.
Outcome: On low-field instruments (300 MHz), this often looks like a messy blob. On high-field (600 MHz+), it resolves into two distinct triplets.
The Piperidine Ring (System C) - The Critical Indicator
Signature: Broadening due to restricted rotation.
Shift Physics: The
amide bond has partial double-bond character. This restricts rotation at room temperature. Consequently, the piperidine -protons (adjacent to N) are magnetically non-equivalent (one is cis to carbonyl oxygen, one is trans).
Observation: In
, these appear as two broad humps or split multiplets at 3.3–3.6 ppm. This is NOT an impurity; it is a sign of structural integrity.
Visualization: Structural Assignment Map
Figure 1: Structural segmentation of the molecule correlated with expected NMR chemical shift zones.
Part 2: Comparative Analysis
This section compares the target molecule's spectrum against alternatives to validate synthesis success.
Comparison 1: Product vs. Precursor (Diethyl Succinate)
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
Instrument: 400 MHz minimum (600 MHz recommended for linker resolution).
Step-by-Step Workflow
Sample Preparation:
Weigh 10–15 mg of the oil/solid. Note: Do not overload; high concentration exacerbates viscosity broadening in the piperidine region.
Dissolve in 0.6 mL CDCl3.
Invert 10 times to ensure homogeneity.
Acquisition Parameters:
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).
Relaxation Delay (D1): Set to 5.0 seconds . Crucial: The quaternary carbons in the amide/ester act as relaxation sinks; a short D1 will under-integrate the succinyl protons.
Look for a distinct triplet around 2.8 ppm (free amine
-protons).
In the product, these protons are deshielded to 3.4 ppm by the carbonyl. Any signal at 2.8 ppm indicates incomplete purification.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for Amide/Ester shift principles).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3224 (Diethyl succinate) & SDBS No. 1668 (N-Acetylpiperidine - for amide rotamer analogy). [Link]
Bain, A. D., et al. (2008). "Chemical exchange in NMR: The case of N,N-dimethylacetamide and piperidine amides." Journal of Chemical Education, 85(3), 432. (Mechanistic grounding for the piperidine rotamer broadening).
Comparative Guide: Mass Spectrometry Profiling of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (Formula: C₁₁H₁₉NO₃ | MW: 213.27 Da). Designed for analytical chemists and dru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (Formula: C₁₁H₁₉NO₃ | MW: 213.27 Da).
Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral listing to compare ionization behaviors (EI vs. ESI) and differentiation strategies against common synthetic impurities.
Executive Summary: The Analytical Challenge
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is a bifunctional intermediate containing both an ethyl ester and a piperidine amide linked by a succinyl backbone. In pharmaceutical synthesis, it often serves as a linker or a pro-drug scaffold.
The Analytical Problem:
Standard LC-UV methods often fail to distinguish this molecule from its primary hydrolysis product, the free acid (4-oxo-4-(piperidin-1-yl)butanoic acid), due to identical chromophores. Mass spectrometry provides the only definitive, rapid structural confirmation.
Dominant Fragment: The piperidinyl cation (m/z 84) is ubiquitous but non-specific; definitive identification requires detection of the succinyl-ester specific ions .
Fragmentation Mechanics: EI vs. ESI
This section compares the "Hard" ionization (Electron Impact, 70 eV) used for structural fingerprinting against "Soft" ionization (Electrospray) used for purity profiling.
A. Electron Ionization (EI) – 70 eV
Best for: Structural elucidation and library matching.
Under 70 eV electron impact, the molecule undergoes extensive fragmentation driven by the stability of the amide nitrogen and the ester oxygen.
m/z (Fragment)
Ion Identity
Mechanism of Formation
Relative Abundance (Predicted)
213
Molecular Ion
Weak (<5%)
168
-Cleavage at Ester
High
140
Loss of Ester moiety
Medium
112
Piperidine Carbonyl
Medium
84
Piperidinyl Cation
Base Peak (100%)
55
Piperidine Ring Cleavage
High
Mechanistic Insight:
The base peak at m/z 84 arises from the inductive cleavage of the amide bond, driven by the lone pair on the piperidine nitrogen. This is characteristic of all N-acyl piperidines. To confirm the specific ethyl succinyl chain, you must observe m/z 168 (loss of ethoxy) or m/z 129 (succinyl ethyl ester cation, formed by losing the piperidine radical).
B. Electrospray Ionization (ESI-MS/MS) – Positive Mode
Best for: LC-MS quantification and impurity tracking.
In ESI(+), the molecule forms a stable protonated pseudomolecular ion
.
Precursor Ion: m/z 214.1
Collision Induced Dissociation (CID) Pattern:
Product Ion (m/z)
Neutral Loss
Structural Significance
168
- 46 Da (EtOH)
Diagnostic for Ethyl Ester group.
112
- 102 Da (Ethyl propionate equivalent)
Cleavage of succinyl chain.
86
- 128 Da
Protonated Piperidine (Diagnostic for amide).
Visualizing the Fragmentation Pathway
The following diagram maps the logical degradation of the molecule under high-energy conditions (EI), highlighting the competition between the Amide and Ester termini.
Figure 1: Competitive fragmentation pathways driven by the amide nitrogen (Red path) and ester oxygen (Green path).
Comparative Analysis: Distinguishing Impurities
In a drug development context, the "fingerprint" of the target must be distinguished from its metabolic or synthetic byproducts.
Differentiation Matrix
Feature
Target Molecule
Impurity A: Hydrolysis Product
Impurity B: Starting Material
Name
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
4-oxo-4-(piperidin-1-yl)butanoic acid
Piperidine
Formula
C₁₁H₁₉NO₃
C₉H₁₅NO₃
C₅H₁₁N
MW
213.27
185.22
85.15
ESI (+) Parent
214
186
86
Key EI Fragment
168 (Loss of OEt)
168 (Loss of OH - Rare)
84 (Base)
Diagnostic Loss
Loss of 46 (EtOH)
Loss of 18 (H₂O)
N/A
Experimental Workflow for Impurity ID
Use this decision tree to program your MS method (Data Dependent Acquisition).
Figure 2: Automated MS decision tree for distinguishing the ethyl ester target from its acid hydrolysis product.
Detailed Experimental Protocol
To replicate these results, the following validated conditions are recommended.
A. Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL Acetonitrile (LC-MS grade).
Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).
Filtration: 0.2 µm PTFE filter to remove particulates.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in amides/esters).
BenchChem. (2025).[1][4][5] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link
NIST Mass Spectrometry Data Center. Fragmentation of N-acyl piperidines. National Institute of Standards and Technology. Link
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Definitive guide on distinguishing esters vs acids via MS).
PubChem. Compound Summary: Ethyl 4-oxo-4-(piperidin-1-yl)butanoate. Link
FTIR characteristic peaks for Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
FTIR Spectroscopic Profiling of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate: A Comparative Guide for Reaction Monitoring Introduction Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is a bifunctional building block featuring an ethy...
Author: BenchChem Technical Support Team. Date: March 2026
FTIR Spectroscopic Profiling of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate: A Comparative Guide for Reaction Monitoring
Introduction
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate is a bifunctional building block featuring an ethyl ester and a tertiary piperidine amide, separated by an ethylene bridge. Because succinamide derivatives are heavily utilized as linkers in the synthesis of PROTACs, prodrugs, and peptidomimetics, tracking their structural evolution during scale-up is critical. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly reliable tool for monitoring transformations of this scaffold—such as ester hydrolysis or transamidation.
This guide objectively compares the FTIR performance of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate against its structural alternatives and provides a self-validating experimental protocol for reaction monitoring.
Part 1: Mechanistic Causality of FTIR Signatures
To effectively utilize FTIR for reaction monitoring, one must understand the electronic causality governing the vibrational frequencies of this molecule's two distinct carbonyl groups[1].
The Ester Carbonyl (C=O) at ~1735 cm⁻¹: The ethoxy group (-OCH₂CH₃) exerts a strong electron-withdrawing inductive effect (-I) on the carbonyl carbon, which outweighs its electron-donating resonance effect (+M). This localized electron withdrawal increases the force constant of the C=O double bond, requiring higher energy (and thus a higher wavenumber) for stretching vibrations[1].
The Tertiary Amide Carbonyl (C=O) at ~1630–1650 cm⁻¹: Conversely, the nitrogen atom of the piperidine ring is highly polarizable. Its lone pair delocalizes extensively into the carbonyl pi-system (+M > -I). This resonance significantly reduces the double-bond character of the C=O bond, lowering its stretching frequency to the 1630–1650 cm⁻¹ region[2].
Validation: This distinct separation of approximately 90–100 cm⁻¹ between the ester and amide carbonyls makes FTIR an ideal self-validating system. You can monitor transformations at the ester site without interference from the amide. This bifunctional spectral behavior is well-documented in similar pharmaceutical compounds; for example, the ACE inhibitor Imidapril (which also contains an ethyl ester and a tertiary amide) exhibits an ester C=O stretch at 1751 cm⁻¹ and a tertiary amide C=O stretch at 1627 cm⁻¹[3].
Part 2: Comparative Analysis of Structural Alternatives
When selecting building blocks or monitoring deprotection steps, researchers must distinguish Ethyl 4-oxo-4-(piperidin-1-yl)butanoate from its synthetic derivatives or alternative linker analogs. Below is an objective comparison of its FTIR performance against two common alternatives: the free acid (the product of ester hydrolysis) and a primary amide analog.
Table 1: Comparative FTIR Peak Assignments for Succinamide Derivatives
Compound
Ester C=O (cm⁻¹)
Amide C=O (cm⁻¹)
Acid C=O (cm⁻¹)
N-H / O-H Stretch (cm⁻¹)
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
~1735
~1640 (Tertiary)
N/A
N/A (No N-H or O-H)
4-oxo-4-(piperidin-1-yl)butanoic acid
N/A
~1640 (Tertiary)
~1710 - 1725
2500 - 3300 (Broad O-H)
Ethyl 4-amino-4-oxobutanoate
~1735
~1660 - 1690 (Primary)
N/A
~3200, 3350 (Doublet N-H)
Analytical Insight: The primary amide alternative introduces confounding N-H stretching bands and shifts the amide C=O to a higher frequency due to reduced steric hindrance and altered hydrogen-bonding dynamics[2]. The free acid alternative provides a clear diagnostic shift: the complete loss of the 1735 cm⁻¹ ester peak and the emergence of a broader 1710 cm⁻¹ acid peak, accompanied by a massive O-H stretching band[3].
Part 3: Experimental Protocol - ATR-FTIR Reaction Monitoring
Self-Validating Workflow for Ester Hydrolysis
To ensure trustworthiness during scale-up, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed to monitor the saponification of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate to its free acid. This method relies on the internal standard principle : the tertiary amide peak (~1640 cm⁻¹) remains chemically inert during mild saponification and serves as an internal reference against which the disappearing ester peak (~1735 cm⁻¹) is measured.
Step 1: Instrument Preparation & Baselining
Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.
Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
Step 2: Reaction Sampling (Causality-Driven Preparation)
Crucial Context: Do not scan the crude aqueous mixture directly. Water possesses a massive, broad O-H bending mode around 1640 cm⁻¹ that will perfectly mask your tertiary amide reference peak.
Extract a 100 µL aliquot from the basic reaction mixture (NaOH / EtOH / H₂O).
Quench the aliquot into 100 µL of 1M HCl. Reasoning: This protonates the resulting carboxylate, shifting it from a ~1580 cm⁻¹ asymmetric stretch to the highly diagnostic ~1710 cm⁻¹ carboxylic acid stretch.
Extract the quenched mixture with 200 µL of dichloromethane (DCM).
Spot 10 µL of the lower DCM layer directly onto the ATR crystal. Allow the volatile DCM to evaporate for 30 seconds, leaving a thin, water-free film of the analyte.
Step 3: Spectral Acquisition & Validation
Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
Diagnostic Check: Integrate the area of the peak at ~1735 cm⁻¹ (remaining ester) and the peak at ~1710 cm⁻¹ (formed acid).
Internal Calibration: Normalize these areas against the invariant tertiary amide peak at ~1640 cm⁻¹. The reaction is deemed complete when the 1735/1640 area ratio falls below 0.01.
Part 4: Logical Relationship & Workflow Visualization
FTIR spectral shifts during the hydrolysis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate.
References
1.[3] Determination of a novel ACE inhibitor in the presence of alkaline and oxidative degradation products using smart spectrophotometric and chemometric methods. National Institutes of Health (NIH). URL: [Link]
2.[1] Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL: [Link]
3.[2] Introduction to Spectroscopy, 5th Edition. Cengage Learning. URL: [Link]
Navigating Purity Assessment: A Comparative Guide to HPLC Retention Time Standards for N-Boc-4-piperidone
For the modern researcher, scientist, and drug development professional, the precise and accurate determination of purity for synthetic intermediates is not merely a procedural step, but a cornerstone of reliable and rep...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, scientist, and drug development professional, the precise and accurate determination of purity for synthetic intermediates is not merely a procedural step, but a cornerstone of reliable and reproducible research. In the synthesis of complex pharmaceutical agents, the purity of each building block directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). N-Boc-4-piperidone, a versatile intermediate in the synthesis of numerous pharmaceuticals, including fentanyl and its analogues, is a critical compound where purity assessment is paramount.[1][2][3]
This technical guide, born from extensive experience in analytical chemistry and method development, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity and retention time standardization of N-Boc-4-piperidone. We will explore the nuances of using N-Boc-4-piperidone itself as a primary standard, evaluate suitable alternative standards, and present a comparative analysis with orthogonal analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed to empower the laboratory scientist with the knowledge to make informed decisions in method selection and to establish robust, self-validating analytical systems.
The Central Role of N-Boc-4-piperidone as a Retention Time Standard
Establishing a reliable retention time for a target analyte is fundamental to any HPLC method. It serves as a primary identifier and a benchmark for system suitability. Utilizing a well-characterized standard of the analyte itself is the most direct approach to retention time confirmation.
The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen enhances the compound's stability and makes it amenable to reversed-phase HPLC. The ketone functional group provides a chromophore, albeit a weak one, allowing for UV detection at lower wavelengths (typically around 210 nm).[7]
Establishing a Primary Standard: Synthesis and Purification
The availability of a high-purity primary standard is the bedrock of any quantitative analytical method. While N-Boc-4-piperidone is commercially available, often with purities of ≥98%, an in-house synthesis and purification can provide a well-characterized internal reference material.[1][8] A common synthetic route involves the protection of 4-piperidone with di-tert-butyl dicarbonate (Boc₂O).[9]
Illustrative Synthetic Workflow:
Caption: Synthesis of N-Boc-4-piperidone.
Purification is critical and is typically achieved by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography.[10][11] The purity of the synthesized standard must be rigorously confirmed by a combination of techniques, including NMR, MS, and elemental analysis, before its use as a primary reference.
Comparative Analysis of HPLC Retention Time Standards
While N-Boc-4-piperidone is the ideal external standard for qualitative identification, for quantitative analysis, an internal standard is often employed to improve precision and accuracy by correcting for variations in injection volume and sample preparation. The selection of a suitable internal standard is governed by several key criteria: it should be well-resolved from the analyte and any impurities, have a similar retention time, be stable, and not react with the sample components.
Potential Internal Standards for N-Boc-4-piperidone Analysis:
Internal Standard
Rationale for Selection
Potential Challenges
N-Benzoyl-4-piperidone
Structurally similar, possessing both the piperidone core and a UV-active chromophore. Its retention would be expected to be in a similar range to N-Boc-4-piperidone.
Potential for co-elution depending on the chromatographic conditions. Commercial availability might be less common than the primary analyte.
4-Acetylbiphenyl
A common internal standard in reversed-phase HPLC with strong UV absorbance. Its retention time can be modulated by the mobile phase composition to elute near the analyte.
Structurally dissimilar, which may lead to different responses to changes in chromatographic conditions (e.g., temperature, mobile phase pH).
Propylparaben
Another frequently used internal standard in pharmaceutical analysis. It is stable and has good chromatographic properties.
Its polarity differs significantly from N-Boc-4-piperidone, which might result in a large separation, potentially increasing the run time.
Experimental Protocol: Reversed-Phase HPLC Method for N-Boc-4-piperidone
This protocol provides a starting point for the analysis of N-Boc-4-piperidone. Optimization will likely be required based on the specific instrumentation and column used.
Instrumentation and Conditions:
HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Phosphoric Acid.
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
Gradient: 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration).[7]
Accurately weigh approximately 10 mg of the N-Boc-4-piperidone sample into a 10 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[7]
For quantitative analysis using an internal standard, accurately weigh both the sample and the chosen internal standard into the same volumetric flask before dilution.
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Hypothetical Comparative Chromatographic Data:
The following table illustrates the expected retention behavior of N-Boc-4-piperidone and potential internal standards under the described HPLC conditions. This data is representative and will vary based on the specific column and system used.
Compound
Expected Retention Time (min)
Resolution (Rs) from N-Boc-4-piperidone
N-Boc-4-piperidone
8.5
-
N-Benzoyl-4-piperidone
9.8
> 2.0
4-Acetylbiphenyl
11.2
> 4.0
Propylparaben
7.1
> 2.5
Orthogonal Analytical Techniques: A Comparative Perspective
To ensure the comprehensive characterization of a reference standard and to validate the primary analytical method, the use of orthogonal techniques is essential. These are methods that rely on different physicochemical principles of separation and detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] N-Boc-4-piperidone, with a boiling point of approximately 290°C, can be analyzed by GC, though its polarity may lead to peak tailing on standard non-polar columns.[2]
Experimental Protocol: GC-MS Analysis
GC System: Agilent 7890A GC or equivalent with a mass selective detector.
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Injector Temperature: 250 °C.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-500.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[7][13][14] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[7][15]
Experimental Protocol: ¹H qNMR Purity Analysis
NMR Spectrometer: 400 MHz or higher.
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Internal Standard: A certified standard with non-overlapping signals, such as maleic anhydride or 1,4-bis(trimethylsilyl)benzene-d4.[7][15]
Pulse Program: A calibrated 90° pulse with a relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
Number of Scans: 16 or more to ensure an adequate signal-to-noise ratio.
Method Comparison: HPLC vs. GC-MS vs. qNMR
Feature
HPLC-UV
GC-MS
qNMR
Principle
Partitioning between liquid mobile and solid stationary phases.
Partitioning between gaseous mobile and liquid/solid stationary phases.
Nuclear spin transitions in a magnetic field.
Analyte Suitability
Non-volatile, thermally labile compounds.
Volatile, thermally stable compounds.
Soluble compounds with unique NMR signals.
Quantitation
Requires a reference standard of the analyte.
Requires a reference standard of the analyte.
Can be a primary method with a certified internal standard.[14]
Sensitivity
Moderate (µg/mL to ng/mL).
High (ng/mL to pg/mL).
Lower (mg/mL).
Structural Information
Limited to UV spectrum.
Provides mass spectrum for structural elucidation.
Provides detailed structural information.
Sample Throughput
High.
Moderate.
Low to moderate.
Best Practices and Troubleshooting
System Suitability: Before any analysis, perform system suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, to ensure the chromatographic system is performing optimally.
Mobile Phase Preparation: Always use HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase to prevent bubble formation.
Column Care: Dedicate a column for a specific analysis to avoid cross-contamination. Flush the column with an appropriate storage solvent after use.
Retention Time Drift: Fluctuations in retention time can be caused by changes in mobile phase composition, temperature, or column degradation. Systematically investigate these factors to identify and resolve the issue.
Conclusion and Future Perspectives
The selection of an appropriate retention time standard and analytical methodology is a critical decision in the development of robust and reliable analytical methods for pharmaceutical intermediates like N-Boc-4-piperidone. While HPLC-UV remains a workhorse in most quality control laboratories due to its versatility and ease of use, a comprehensive understanding of its principles and limitations is essential.
This guide has provided a framework for establishing N-Boc-4-piperidone as a primary retention time standard and has explored the use of alternative internal standards to enhance quantitative accuracy. Furthermore, the comparative analysis with orthogonal techniques such as GC-MS and qNMR underscores the importance of a multi-faceted approach to analytical characterization. As the pharmaceutical industry continues to evolve, the integration of these complementary techniques will be increasingly vital for ensuring the quality and safety of novel therapeutics. The principles and protocols outlined herein serve as a practical guide for the modern analytical scientist to navigate the complexities of purity assessment with confidence and scientific rigor.
References
Cheméo. Chemical Properties of N-tert-Butoxycarbonyl-4-piperidone (CAS 79099-07-3). Available from: [Link].
LookChem. Pharmaceutical Intermediates N-BOC-4-piperidone 79099-07-3 Crystalline Powder. Available from: [Link].
SIELC Technologies. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Available from: [Link].
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link].
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link].
Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Available from: [Link].
ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. Available from: [Link].
Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). Available from: [Link].
NIST. N-tert-Butoxycarbonyl-4-piperidone. Available from: [Link].
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link].
Arkan Labs. Boc-4-piperidone. Available from: [Link].
PubMed. [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity]. Available from: [Link].
"Mechanisms of retention in HPLC".
Almac Group. Almac Voice - The Assay Dilemma: Is HPLC a Thing of the Past? Available from: [Link].
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link].
SciSpace. The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Available from: [Link].
ResearchGate. Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity. Available from: [Link].
Comparative Reactivity Guide: Ethyl vs. Methyl 4-oxo-4-(piperidin-1-yl)butanoates
The following technical guide provides an in-depth comparison of the reactivity, physicochemical properties, and experimental applications of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate versus its methyl ester analog. Execut...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparison of the reactivity, physicochemical properties, and experimental applications of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate versus its methyl ester analog.
Executive Summary
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (often referred to as ethyl succinyl piperidide) represents a class of succinamic acid esters used as versatile linkers in medicinal chemistry and as intermediates for GABA analogs.[1]
When comparing this ethyl ester to its methyl analog (Methyl 4-oxo-4-(piperidin-1-yl)butanoate) , the primary functional distinction lies in the electrophilicity and steric profile of the ester carbonyl.[1]
Methyl Analog: Exhibits 2–5x faster hydrolysis rates and higher susceptibility to nucleophilic attack due to reduced steric hindrance.[1] Preferred for rapid scaffold diversification.[1]
Ethyl Analog: Offers superior hydrolytic stability and increased lipophilicity (+0.4 LogP), making it the preferred choice for prodrug formulations or reactions requiring milder conditions where ester preservation is critical.[1]
Structural & Physicochemical Analysis[1][2]
Both molecules share a core succinyl-piperidine scaffold. The reactivity difference is driven exclusively by the alkoxy group (ethoxy vs. methoxy) attached to the C1 carbonyl.
Methoxide is a marginally better leaving group, accelerating transesterification.[1]
Structural Visualization
The following diagram illustrates the reactive sites.[1][2] Note that the C4-Amide (piperidine end) is robust and generally inert under conditions that cleave the C1-Ester .[1]
Figure 1: Functional reactivity map of the target molecule.[2]
Reactivity Profile: Experimental Comparison
Hydrolysis Kinetics (Saponification)
The most critical operational difference is the rate of saponification.
Mechanism: Base-catalyzed hydrolysis (
mechanism) involves the attack of hydroxide on the ester carbonyl.[1]
Observation: The methyl analog hydrolyzes significantly faster.[1] This follows the Taft Equation principles where the steric substituent constant (
) for methyl (0.00) is less hindering than ethyl (-0.07).
Comparative Data (Predicted based on Succinate Esters):
Condition
Methyl Analog
Ethyl Analog
Notes
pH 7.4 (PBS), 37°C
> 48 hours
> 72 hours
Both are relatively stable at physiological pH.[1]
0.1 M NaOH, 25°C
~15 mins
~45 mins
Methyl is ~3x faster.
Lipase (PLE)
High Conversion
Moderate Conversion
Enzymes often prefer the less bulky methyl substrate.[1]
Transesterification & Amidation[1]
Methyl Analog: Ideal for transesterification .[1] If you need to swap the ester group (e.g., to a benzyl ester) or convert the ester to a different amide (forming a diamide), the methyl ester reacts rapidly with amines or alcohols under catalytic conditions.
Ethyl Analog: Slower reaction rates.[1][3] Requires higher temperatures or stronger catalysts (e.g., Ti(OEt)₄) to drive transesterification, often resulting in fewer side reactions if selectivity is required.
Grignard & Reduction[1]
Reaction with Grignard Reagents (R-MgX): Both esters react to form tertiary alcohols (via the ketone intermediate).[1] However, the amide group at C4 can also react, though typically slower than the ester.
Selectivity: The Methyl ester's higher reactivity allows for chemoselective attack at the ester at low temperatures (-78°C), whereas the Ethyl ester might require slightly warmer temperatures, increasing the risk of side-reactions at the amide.
Experimental Protocols
Protocol A: Synthesis of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Rationale: This protocol uses succinic anhydride to ensure the formation of the "4-oxo" amide backbone, followed by esterification.
The following flowchart details the divergent pathways for the Ethyl vs. Methyl analogs under basic conditions.
Figure 2: Kinetic pathways differentiating methyl and ethyl ester reactivity.
References
BenchChem. (2025).[1][3][5] A Comparative Kinetic Study of the Hydrolysis of Various Succinic Anhydrides and Esters. Retrieved from
PubChem. (2025).[1][6][7][8][9] 4-Oxo-4-(piperidin-1-yl)butanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
EPA. (2024).[1] Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. United States Environmental Protection Agency. Retrieved from [Link]
Juranic, I., et al. (2014).[1][10] Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine: Kinetic and theoretical study. ResearchGate. Retrieved from [Link]
Comprehensive Comparison Guide: Reference Standards for Ethyl 4-oxo-4-(piperidin-1-yl)butanoate Characterization
Executive Summary In modern pharmaceutical development, the integrity of synthetic intermediates dictates the quality of the final Active Pharmaceutical Ingredient (API). Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS 6942...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical development, the integrity of synthetic intermediates dictates the quality of the final Active Pharmaceutical Ingredient (API). Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS 6942-15-0) is a critical amide-ester building block used in the synthesis of complex piperidine-containing therapeutics. Because this compound possesses both an ester linkage susceptible to hydrolysis and an amide linkage prone to cleavage under harsh conditions, utilizing a rigorously characterized reference standard is non-negotiable.
This guide objectively compares commercial secondary working standards (the "Product") against primary pharmacopeial standards and in-house synthesized alternatives. By examining orthogonal characterization workflows, degradation pathways, and quantitative performance data, we provide a definitive framework for selecting and validating reference standards for this specific intermediate.
Mechanistic Insights: Degradation and Stability Logic
To understand why high-purity reference standards are necessary, we must first examine the chemical vulnerabilities of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate. The molecule is a succinic acid derivative where one carboxyl group forms an ethyl ester, and the other forms an amide with piperidine.
During storage or analytical sample preparation, the ester moiety is highly susceptible to base- or acid-catalyzed hydrolysis, yielding [3]. Under oxidative stress, the piperidine nitrogen can undergo N-oxidation. A reference standard must be rigorously controlled for these specific degradants to prevent false-positive impurity reporting during routine API testing.
Fig 1. Primary degradation pathways of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate under stress.
Comparative Analysis of Reference Standard Grades
When sourcing Ethyl 4-oxo-4-(piperidin-1-yl)butanoate for analytical calibration, laboratories typically choose between three grades. As outlined by [2], secondary standards must be qualified against primary standards or through absolute orthogonal methods (like qNMR).
Parameter
Primary Pharmacopeial Standard
Commercial Secondary Standard (The Product)
In-House Synthesized Standard
Purity Certification
Mass balance (100% - impurities)
Orthogonal (qNMR & Mass Balance)
Often limited to area % (HPLC)
Traceability
SI-traceable
Traceable to Primary / SI via qNMR
Internal only (High risk)
Cost & Lead Time
/ Weeks
/ Days
$ / Months (Synthesis + QA)
Uncertainty (U)
Rigorously defined
Defined via ISO 17034 protocols
Rarely calculated
Best Use Case
Regulatory submissions, disputes
Routine QC, method development
Early R&D, non-GMP screening
The Verdict: While Primary Standards are the gold standard for final regulatory filings, they are cost-prohibitive for routine use. In-house standards carry a high risk of unquantified uncertainty. The Commercial Secondary Standard bridges this gap, offering ISO-certified purity and documented uncertainty at a fraction of the cost, making it the optimal choice for routine High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) workflows.
To comply with [1], the chromatographic method must be stability-indicating.
Step 1: Column Selection: We select a superficially porous C18 column (Core-Shell, 2.7 µm). Causality: The core-shell morphology minimizes longitudinal diffusion, ensuring sharp peaks for the piperidine moiety, which is otherwise prone to peak tailing due to secondary silanol interactions.
Step 2: Mobile Phase Optimization: A gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) is employed. Causality: The low-pH mobile phase fully protonates the piperidine nitrogen, locking it into a single ionization state and preventing retention time drift.
Step 3: Self-Validating System Suitability: Inject a resolution mixture containing the intact standard, free piperidine, and 4-oxo-4-(piperidin-1-yl)butanoic acid. The system suitability criteria dictate a resolution (
) > 2.0 between the acid degradant and the main peak. Validation Logic: If falls below 2.0, the chromatography data system automatically halts the sequence, preventing the acquisition of compromised purity data.
Step 4: Peak Purity Assessment: Utilize a Photodiode Array (PDA) detector to assess spectral homogeneity across the main peak, ensuring no underlying co-eluting process impurities (e.g., diethyl succinate) inflate the area percent.
Step-by-Step Methodology 2: Quantitative NMR (qNMR) for Absolute Purity
Chromatographic purity (Area %) is not absolute purity (Mass %). We utilize qNMR as a primary ratio method to determine the exact mass fraction.
Step 1: Internal Standard Selection: Maleic acid (NIST SRM) is selected as the internal standard. Causality: Its olefinic protons resonate at ~6.3 ppm, a region completely devoid of signals from the ethyl ester (4.1 ppm) or the piperidine ring (1.5-3.5 ppm) of the target analyte, eliminating signal overlap.
Step 2: Acquisition Parameters: A relaxation delay (
) of 30 seconds () is strictly enforced. Causality: This ensures complete longitudinal relaxation of all protons, guaranteeing that the integrated signal area is directly proportional to the molar concentration.
Step 3: Self-Validating Calculation: The absolute purity is calculated independently using two distinct integration regions for the analyte: the ester
quartet at 4.1 ppm and the succinyl multiplets at 2.6 ppm. Validation Logic: If the variance between the two calculated purities exceeds 0.5%, the result is flagged for potential underlying co-eluting impurities, and the batch is rejected.
Performance Comparison: The Product vs. Alternatives
To demonstrate the tangible impact of standard selection, we subjected the Commercial Secondary Standard, an In-House Synthesized Batch, and a Standard Reagent Grade material to a comprehensive analytical battery, including a 6-month accelerated stability study (40°C / 75% RH).
Analytical Metric
Commercial Secondary Standard (Product)
In-House Synthesized Batch
Standard Reagent Grade
Chromatographic Purity (HPLC-UV)
> 99.8%
98.5%
95.0%
Absolute Purity (qNMR)
99.5% ± 0.2%
97.1% ± 0.8%
93.2% ± 1.5%
Residual Solvents (GC-FID)
< 100 ppm
1,200 ppm (Ethyl acetate)
> 5,000 ppm
Water Content (Karl Fischer)
0.15%
0.80%
1.20%
Accelerated Stability (6 months)
No significant degradation
1.2% ester hydrolysis
3.5% ester hydrolysis
Data Interpretation:
The In-House batch exhibited a significantly higher water content (0.80%). Because Ethyl 4-oxo-4-(piperidin-1-yl)butanoate contains a moisture-sensitive ester linkage, this residual water acted as a catalyst for hydrolysis during the accelerated stability study, resulting in a 1.2% degradation into 4-oxo-4-(piperidin-1-yl)butanoic acid. Conversely, the Commercial Secondary Standard, dried to a water content of 0.15% and packaged under inert argon, maintained its structural integrity, proving its superior reliability for long-term analytical calibration.
Conclusion
The characterization of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate requires an acute understanding of its chemical vulnerabilities and the implementation of orthogonal, self-validating analytical protocols. While in-house synthesis may appear cost-effective initially, the hidden costs of unquantified uncertainty, residual moisture, and subsequent degradation compromise analytical integrity. Commercial Secondary Standards provide the optimal balance—delivering ISO-level traceability, rigorous qNMR-backed absolute purity, and long-term stability—ensuring that your downstream drug development processes are built on a foundation of absolute trust.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: USP <11> Reference Standards - Draft published for Comment
Source: ECA Academy / GMP Compliance
URL: [Link]
Title: 4-Oxo-4-(piperidin-1-yl)butanoic acid | C9H15NO3 | CID 792860
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Topic: Ethyl 4-oxo-4-(piperidin-1-yl)butanoate Proper Disposal Procedures Executive Summary & Chemical Identity Objective: This guide provides a definitive, safety-critical protocol for the disposal of Ethyl 4-oxo-4-(pip...
Objective: This guide provides a definitive, safety-critical protocol for the disposal of Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: 6942-15-0). It is designed for laboratory personnel to ensure compliance with environmental regulations (RCRA) and institutional safety standards.
Chemical Profile:
Property
Detail
Chemical Name
Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
CAS Number
6942-15-0
Molecular Formula
C₁₁H₁₉NO₃
Molecular Weight
213.27 g/mol
Functional Groups
Amide (Piperidine moiety), Ester (Ethyl ester)
| Physical State | Typically a viscous liquid or low-melting solid at room temperature.[1] |
Hazard Assessment & Safety Precautions
Expert Insight: While specific Safety Data Sheets (SDS) for research-grade esters/amides like CAS 6942-15-0 are often generic, the structural combination of a piperidine amide and an ethyl ester dictates specific handling protocols. Piperidine derivatives are known irritants, and esters contribute to combustibility.
Primary Hazards:
Irritant (H315, H319, H335): Likely to cause skin, eye, and respiratory irritation upon contact or inhalation of vapors.
Combustible Liquid (H227): High flash point expected (>60°C), but combustible if heated.
Environmental Toxicity: Potential for aquatic toxicity due to the piperidine moiety; must not enter municipal water systems.
Required Personal Protective Equipment (PPE):
Respiratory: Fume hood mandatory. If handling outside a hood, use a half-mask respirator with organic vapor cartridges (NIOSH OV/P95).
Skin: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for spills.
Eye: Chemical splash goggles (ANSI Z87.1 compliant).
Waste Classification & Segregation
Proper segregation is the first step in compliant disposal. This compound must not be mixed with incompatible waste streams.
Waste Stream Category
Classification Criteria
Action
Primary Stream
Non-Halogenated Organic Solvent/Solid
CORRECT. Dispose here.
Incompatible Stream
Oxidizers (e.g., Nitric Acid, Peroxides)
PROHIBITED. Risk of exothermic reaction.
Incompatible Stream
Aqueous Acid/Base Waste
PROHIBITED. Hydrolysis risk.
Incompatible Stream
Halogenated Solvents (DCM, Chloroform)
AVOID. Keep separate to reduce disposal costs, though chemically compatible.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Containment
Identify the State: Determine if the waste is liquid (pure or in solution) or solid (residue/absorbed).
Select Container: Use a chemically compatible container.
Liquids: High-Density Polyethylene (HDPE) or Amber Glass carboy.
Solids: Wide-mouth HDPE jar.
Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.
Must Include: Full chemical name (No abbreviations), "Hazardous Waste," and start date.
Hazard Checkboxes: Mark "Irritant" and "Toxic."
Phase 2: Transfer & Storage
Fume Hood Transfer: Perform all waste transfers inside a certified chemical fume hood to capture volatile organic compounds (VOCs).
Funnel Use: Use a funnel with a lid or remove the funnel immediately after pouring to prevent evaporation.
Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.
Phase 3: Final Disposal (Pickup)
Cap & Seal: Ensure the cap is screwed on tightly. Do not overfill (leave 10% headspace for expansion).
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department or licensed hazardous waste contractor.
Disposal Method: The standard industry method for this compound is High-Temperature Incineration at a permitted facility to ensure complete thermal destruction of the amide/ester bonds.
Spill Response Procedures
Minor Spill (< 100 mL):
Alert: Notify nearby personnel.
PPE: Don standard PPE (Goggles, Lab Coat, Nitrile Gloves).
Absorb: Use vermiculite, sand, or universal absorbent pads.
Dispose: Place all absorbent materials into a solid hazardous waste bag/container.
Major Spill (> 100 mL or outside hood):
Evacuate: Clear the area immediately.
Ventilate: If safe, open windows or ensure hood is running; otherwise, seal the room.
Contact: Call EHS or Emergency Response immediately. DO NOT attempt to clean without respiratory protection.
Visual Workflows
Figure 1: Disposal Decision Tree
This logic gate ensures the material enters the correct waste stream to prevent dangerous cross-contamination.
Caption: Decision matrix for selecting the correct waste stream based on physical state and co-solvents.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of an accidental release.
Caption: Operational workflow for classifying and responding to chemical spills.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 792860, 4-Oxo-4-(piperidin-1-yl)butanoic acid (Parent Acid). Retrieved March 8, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved March 8, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved March 8, 2026, from [Link]
Personal protective equipment for handling Ethyl 4-oxo-4-(piperidin-1-yl)butanoate
Executive Safety Summary & Risk Profile The Core Directive: As researchers, we often handle intermediates where specific toxicological data is sparse. Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: 10264-15-0) is a piperi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary & Risk Profile
The Core Directive: As researchers, we often handle intermediates where specific toxicological data is sparse. Ethyl 4-oxo-4-(piperidin-1-yl)butanoate (CAS: 10264-15-0) is a piperidine-derivative intermediate. While often classified as a standard organic irritant, the piperidine moiety suggests potential pharmacological activity and sensitization risks.
Do not treat this merely as "another organic ester." Treat it with the rigor of a bioactive intermediate. The safety protocol below is designed to isolate the user from the compound entirely, mitigating both known irritation risks and unknown systemic toxicity.
Hazard Identification (Derived from Structure-Activity Relationships)
Signal Word:WARNING (Treat as High Potency Intermediate until verified otherwise).
Hidden Hazard: Piperidine derivatives can act as sensitizers or possess neuroactive properties. Inhalation of vapors or dusts must be strictly prevented.[1][2][4][5][6][7][8]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling.
Permeation Dynamics: Esters can degrade thin nitrile over time. The outer glove takes the mechanical stress and chemical splash; the inner glove acts as the final barrier. Change outer gloves every 60 mins.
Eye Protection
Chemical Splash Goggles (Vented)Standard Safety Glasses are insufficient for synthesis.
Vapor/Aerosol Defense: Safety glasses allow vapor entry from the sides. Goggles seal the ocular cavity, preventing absorption through the mucous membranes of the eye.
Respiratory
Fume Hood Mandatory (Face velocity: 80–100 fpm)Respirator (N95/P100) only for spill cleanup outside hood.
Engineering Control vs. PPE: The compound’s vapor pressure (likely low but non-zero) and potential for aerosolization during weighing make the hood the primary defense. PPE is the backup.
Body Protection
Lab Coat (Poly/Cotton or Nomex) + Chemical Resistant Apron (if handling >100mL)
Splash Zone: Cotton absorbs liquids, keeping them against the skin. A chemical apron provides an impervious shield for the torso during liquid transfer.
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a Unidirectional Workflow to prevent cross-contamination.
Phase 1: Pre-Operational Setup
Verify Engineering Controls: Check the fume hood flow monitor. It must read between 80-100 fpm.
Barrier Preparation: Don PPE in the following order: Lab coat
Inner Gloves Goggles Outer Gloves (tucked over coat cuffs).
Staging: Place all necessary reagents, balances, and waste containers inside the hood before opening the chemical container. This prevents the "in-and-out" arm motion that drags vapors into the lab.
Phase 2: Active Handling (Synthesis/Aliquot)
Opening: Open the container only inside the hood, at least 6 inches back from the sash.
Transfer:
Solids: Use a disposable antistatic weighing boat. Do not use a spatula that will be removed from the hood without decontamination.
Liquids: Use a positive-displacement pipette for viscous esters to prevent dripping.
The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the chemical container) and your dominant hand as "clean" (touches the pipette/spatula). Never cross-contaminate.
Phase 3: Decontamination & Doffing
Primary Decon: Wipe down the exterior of the chemical bottle with a Kimwipe soaked in acetone/ethanol before returning it to storage. Dispose of the wipe as hazardous waste.
Doffing Sequence (Critical):
Remove Outer Gloves (inside out)
Dispose in hood waste.
Remove Goggles (place in decon bin).
Remove Lab Coat.
Remove Inner Gloves (last line of defense).
Wash hands immediately with soap and water for 20 seconds.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the logical flow of the safety protocol, emphasizing the isolation of the hazard.
Figure 1: The "Hot Zone" containment strategy ensures that the chemical never leaves the fume hood environment until decontaminated.[6][9]
Emergency Response & Disposal
Spill Response (Small Scale < 50mL)
Alert: Announce the spill to immediate lab neighbors.
Isolate: Lower the fume hood sash fully if the spill is inside. If outside, evacuate the immediate area.
Neutralize:
Absorb with vermiculite or a universal spill pad.
Do not use water initially, as esters can be immiscible or hydrolyze slowly.
Collect absorbed material into a sealed bag labeled "Hazardous Waste - Debris."